5-Cyano-2,2-difluoro-1,3-benzodioxole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJNTFXCTXAXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371732 | |
| Record name | 2,2-Difluoro-2H-1,3-benzodioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135132-34-2 | |
| Record name | 2,2-Difluoro-2H-1,3-benzodioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135132-34-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Cyano-2,2-difluoro-1,3-benzodioxole (CAS 135132-34-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 5-Cyano-2,2-difluoro-1,3-benzodioxole, a key intermediate in medicinal chemistry. The information is presented to support research, development, and application of this compound in the pharmaceutical and chemical industries.
Core Physicochemical Properties
This compound, also known as 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile, is a solid, halogenated aromatic compound.[1][2] Its core physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 135132-34-2 | [1][3] |
| Molecular Formula | C₈H₃F₂NO₂ | [3] |
| Molecular Weight | 183.11 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 58-62 °C | [1] |
| Boiling Point | Not explicitly available | |
| Solubility | While specific quantitative data is limited, aromatic nitriles generally exhibit some solubility in polar organic solvents. Solubility in water is expected to be low. | [4][5] |
| Density | Not explicitly available for the cyano-derivative. The parent compound, 2,2-Difluoro-1,3-benzodioxole, has a density of 1.308 g/mL. | [6] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. Due to the electron-withdrawing nature of the cyano and difluorobenzodioxole groups, these protons will be deshielded and appear in the aromatic region of the spectrum.
¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) typically appears in the range of 110-125 ppm. The quaternary carbon of the CF₂ group will also be present, along with the carbons of the aromatic ring. Due to the fluorine substitution, carbon signals may exhibit splitting (C-F coupling).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected at:
-
~2230 cm⁻¹: A sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration.[7][8]
-
Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹.
-
C-O-C stretching (dioxole ring): Strong absorptions are expected in the fingerprint region.
-
C-F stretching: Strong bands associated with the difluoromethyl group will be present.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (183.11). Common fragmentation patterns for benzodioxole derivatives involve cleavage of the dioxole ring.[9]
Synthesis and Reactivity
This compound is a synthetic intermediate and its preparation is a key step in the synthesis of more complex molecules.
Synthetic Routes
One potential synthetic pathway starts from 2,2-difluoro-1,3-benzodioxole, which can be prepared from catechol. The 2,2-difluoro-1,3-benzodioxole can then be halogenated (e.g., brominated) at the 5-position, followed by a nucleophilic substitution with a cyanide salt, such as copper(I) cyanide, in a Rosenmund-von Braun reaction.
Caption: General synthetic pathway to this compound.
Reactivity
The reactivity of this compound is primarily dictated by the nitrile group and the electron-deficient aromatic ring. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to form an amine. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the cyano and difluorobenzodioxole moieties.
Applications in Drug Development
This compound is a crucial building block in the synthesis of pharmaceuticals, most notably in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Role in CFTR Modulator Synthesis
This compound is a key intermediate in the synthesis of Lumacaftor , a CFTR corrector used in the treatment of cystic fibrosis in patients with the F508del mutation.[1] The 2,2-difluoro-1,3-benzodioxole moiety is a critical component of the final drug structure, contributing to its efficacy. The synthesis of Lumacaftor involves the coupling of a derivative of this compound with another complex molecular fragment.
Caption: Role of the compound in the drug development workflow for a CFTR modulator.
Safety and Handling
This compound is classified as acutely toxic if swallowed (H301) and causes serious eye irritation (H319).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
While a specific, validated experimental protocol for the synthesis of this compound was not found in the provided search results, a general procedure for a related transformation is presented below as a reference.
Reference Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile [3]
This protocol describes the synthesis of a related compound and may serve as a starting point for developing a procedure for the title compound.
-
Reaction: To a solution of 2,2-difluoro-5-bromomethyl-1,3-benzodioxole (41.0 g) in absolute alcohol (160 ml) at 60° to 70° C, a hot solution of potassium cyanide (22.1 g, 0.34 mole) in water (30 ml) is added.
-
Note: This protocol is for a related compound and would require modification for the synthesis of this compound, likely starting from a 5-halo-2,2-difluoro-1,3-benzodioxole.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for rigorous, experimentally validated data and safety procedures. Researchers should consult primary literature and safety data sheets before conducting any experiments.
References
- 1. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Cyano-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Cyano-2,2-difluoro-1,3-benzodioxole, a valuable building block in medicinal chemistry and materials science. This document details its known physical and chemical properties, outlines experimental protocols for its synthesis and characterization, and provides visual representations of the synthetic and purification workflows.
Core Physicochemical Characteristics
This compound is a solid organic compound. The strategic incorporation of a difluoromethylene group and a cyano moiety onto the benzodioxole scaffold significantly influences its electronic properties, metabolic stability, and binding affinity to biological targets.[1]
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₃F₂NO₂ | [2] |
| Molecular Weight | 183.11 g/mol | [2] |
| CAS Number | 135132-34-2 | [2] |
| Appearance | Solid | |
| Melting Point | 58-62 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound, based on established chemical principles and patent literature.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by the introduction of the cyano group.
Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
The precursor, 2,2-difluoro-1,3-benzodioxole, can be synthesized from 1,3-benzodioxole. This process involves the chlorination of 1,3-benzodioxole to form 2,2-dichloro-1,3-benzodioxole, followed by a fluorine exchange reaction.
-
Chlorination of 1,3-Benzodioxole: 1,3-Benzodioxole is reacted with chlorine gas in a suitable solvent such as benzotrifluoride, in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) at a temperature ranging from 80°C to 100°C. The reaction progress is monitored, and upon completion, the unreacted chlorine and hydrogen chloride are removed by purging with an inert gas like nitrogen.
-
Fluorination of 2,2-Dichloro-1,3-benzodioxole: The resulting 2,2-dichloro-1,3-benzodioxole is then reacted with a fluorinating agent, such as potassium fluoride, often in a polar aprotic solvent. The reaction is typically heated to drive the fluorine exchange.
Step 2: Cyanation of 2,2-Difluoro-1,3-benzodioxole
The introduction of the cyano group at the 5-position of the 2,2-difluoro-1,3-benzodioxole ring can be achieved through electrophilic aromatic substitution.
-
Reaction Conditions: The cyanation is typically carried out using a suitable cyanating agent. The reactivity of the system can be modulated by the choice of catalyst and solvent. For instance, potassium fluoride has been used as a catalyst in similar cyanation reactions.[1] Reaction parameters such as temperature and reaction time are optimized to maximize the yield and purity of the final product.[1]
Purification and Characterization
Post-synthesis, a multi-step purification and characterization process is essential to ensure the identity and purity of this compound.
-
Work-up: The reaction mixture is first cooled, and water is added to dissolve any inorganic salts. The organic phase containing the product is then separated.
-
Chromatography: Column chromatography is a powerful technique for purifying the crude product. A suitable stationary phase (e.g., silica gel) and mobile phase are selected to effectively separate the desired compound from byproducts and unreacted starting materials.
-
Characterization: A suite of analytical techniques is employed to confirm the structure and purity of the final product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the molecular structure and confirm the presence and connectivity of the different atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the C≡N stretch of the nitrile group (typically in the 2240–2220 cm⁻¹ range) and the C-F stretches of the difluoromethylene group (around 1350–1100 cm⁻¹).[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
-
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes.
Caption: Synthetic pathway for this compound.
References
5-Cyano-2,2-difluoro-1,3-benzodioxole molecular weight and formula
An In-depth Technical Guide to 5-Cyano-2,2-difluoro-1,3-benzodioxole: Molecular Weight and Formula
This guide serves as a core reference for researchers, scientists, and professionals in drug development, providing essential physicochemical data for this compound.
Physicochemical Data
The fundamental properties of this compound, including its molecular weight and chemical formula, are crucial for a variety of research and development applications, from stoichiometric calculations in synthetic chemistry to pharmacokinetic modeling in drug discovery.
| Property | Value |
| Molecular Formula | C₈H₃F₂NO₂[1][2] |
| Molecular Weight | 183.11 g/mol [1][3][4] |
| IUPAC Name | 2,2-difluoro-1,3-benzodioxole-5-carbonitrile |
| CAS Number | 135132-34-2[1][2] |
Experimental Determination Workflow
The molecular weight and formula of a compound like this compound are typically determined and confirmed through a combination of mass spectrometry and elemental analysis. The following diagram outlines a standard experimental workflow for this purpose.
References
Spectroscopic and Synthetic Profile of 5-Cyano-2,2-difluoro-1,3-benzodioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Cyano-2,2-difluoro-1,3-benzodioxole. This fluorinated benzodioxole derivative is a valuable building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the synthesis of agrochemicals and pharmaceutical products.[1][2][3][4] The inclusion of the difluoromethylenedioxy group and a cyano moiety can significantly influence the physicochemical properties of molecules, potentially enhancing metabolic stability and binding affinity to biological targets.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 135132-34-2 | [5][6] |
| Molecular Formula | C₈H₃F₂NO₂ | [5] |
| Molecular Weight | 183.11 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 58-62 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | 7.5 - 8.0 | m | Aromatic protons |
| ¹³C | 140 - 150 | s | Aromatic carbons adjacent to oxygen |
| 110 - 125 | d | Aromatic CH carbons | |
| 105 - 115 | s | Aromatic carbon bearing the cyano group | |
| 115 - 120 | s | Cyano carbon (C≡N)[1] | |
| 120 - 130 | t | Difluoromethylenedioxy carbon (CF₂)[1] | |
| ¹⁹F | -40 to -60 | s | CF₂ |
Disclaimer: The NMR data presented are predicted values and should be confirmed by experimental analysis.
Experimental Protocols
A detailed, validated experimental protocol for the NMR analysis of this compound is not publicly available. However, a general procedure for acquiring NMR spectra of fluorinated organic compounds is provided below.
General NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube to a final volume of 0.6-0.7 mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the deuterated solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling is often employed to simplify the spectrum.
-
Typical parameters: wide spectral width to accommodate the broad range of fluorine chemical shifts, number of scans will depend on the sample concentration.
-
An external reference standard, such as CFCl₃ (0 ppm), is typically used.
-
-
Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Synthetic Workflow
This compound is a key intermediate in the synthesis of various functionalized molecules. A common synthetic strategy involves the cyanation of a pre-existing 2,2-difluoro-1,3-benzodioxole scaffold.
References
- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]
- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. This compound [biogen.es]
An In-Depth Technical Guide to the Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic pathways for producing 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines two primary, multi-step synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.
Introduction
The 2,2-difluoro-1,3-benzodioxole moiety is a valuable scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The addition of a nitrile group at the 5-position provides a versatile handle for further chemical transformations. This guide details two effective pathways for the synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile, starting from readily available precursors.
Synthesis Pathway Overview
Two principal synthetic routes are presented:
-
Route 1: A four-step pathway commencing with the chlorination of 1,3-benzodioxole, followed by fluorination, nitration, reduction, and a final Sandmeyer reaction to introduce the nitrile functionality.
-
Route 2: An alternative three-step pathway that also begins with the chlorination and fluorination of 1,3-benzodioxole, followed by bromination and a subsequent Rosenmund-von Braun reaction for the cyanation step.
The following sections provide a detailed breakdown of each synthetic step.
Route 1: Sandmeyer Reaction Pathway
This pathway involves the formation of an amino-substituted intermediate, which is then converted to the nitrile via a diazonium salt.
Experimental Protocols for Route 1
Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole
-
Procedure: To a mixture of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05%), chlorine gas (2.05 moles) is added at 85-95°C over a period of 3 hours. The reaction mixture is then stirred at the same temperature for an additional hour to ensure completion. After cooling to room temperature, nitrogen gas is bubbled through the mixture to remove any unreacted chlorine and hydrogen chloride. The resulting crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride can be used directly in the next step.
Step 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole
-
Procedure: The crude solution of 2,2-dichloro-1,3-benzodioxole (approximately 1.0 mole) in benzotrifluoride is transferred to an autoclave. Hydrogen fluoride (4.0 moles) is then added continuously at 0°C over 2-3 hours. The reaction mixture is stirred at 0°C for one hour. Excess hydrogen fluoride is carefully vented by heating the mixture to 80°C. The remaining solution is washed with a sodium bicarbonate solution to neutralize any residual acid. The product is then purified by vacuum distillation.[1]
Step 3: Synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole
-
Procedure: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 2,2-difluoro-1,3-benzodioxole is dissolved in glacial acetic acid. The flask is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and glacial acetic acid is added dropwise, maintaining the internal temperature between 15-25°C. After the addition is complete, the ice bath is removed, and the mixture is stirred overnight at room temperature. The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and then recrystallized from ethanol.
Step 4: Synthesis of 5-Amino-2,2-difluoro-1,3-benzodioxole
-
Procedure: To a solution of 2,2-difluoro-5-nitro-1,3-benzodioxole in ethanol, tin(II) chloride dihydrate is added portion-wise. The mixture is then heated to reflux for 4 hours. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude amine, which can be purified by column chromatography or recrystallization.
Step 5: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile (Sandmeyer Reaction)
-
Procedure: 5-Amino-2,2-difluoro-1,3-benzodioxole is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C, to form the diazonium salt. This cold diazonium salt solution is then slowly added to a stirred solution of copper(I) cyanide and potassium cyanide in water at 60-70°C. The reaction mixture is stirred for an additional hour at this temperature and then cooled. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude nitrile is purified by column chromatography.
Route 2: Rosenmund-von Braun Reaction Pathway
This alternative pathway avoids the use of a nitro intermediate and proceeds through a bromo-substituted compound.
Experimental Protocols for Route 2
Steps 1 & 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole
-
The procedures for the synthesis of 2,2-dichloro-1,3-benzodioxole and its subsequent fluorination are identical to Steps 1 and 2 in Route 1.
Step 3: Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole
-
Procedure: 2,2-Difluoro-1,3-benzodioxole is dissolved in a suitable solvent such as chloroform or carbon tetrachloride. N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the filtrate is washed with a sodium thiosulfate solution and then brine. The organic layer is dried and the solvent is evaporated to give the bromo-derivative, which can be purified by distillation or chromatography.
Step 4: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile (Rosenmund-von Braun Reaction)
-
Procedure: 5-Bromo-2,2-difluoro-1,3-benzodioxole is heated with an excess of copper(I) cyanide in a high-boiling polar solvent such as DMF or pyridine at reflux temperature.[2] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final nitrile.
Quantitative Data Summary
The following table summarizes the typical yields and key reaction parameters for each step in the proposed synthetic pathways.
| Route | Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1 | Chlorination | 1,3-Benzodioxole | Cl₂, AIBN | Benzotrifluoride | 85-95 | 4 | ~88 |
| 2 | Fluorination | 2,2-Dichloro-1,3-benzodioxole | HF | Benzotrifluoride | 0 | 3-4 | ~86[1] | |
| 3 | Nitration | 2,2-Difluoro-1,3-benzodioxole | HNO₃ | Glacial Acetic Acid | 15-25 | 12 | High | |
| 4 | Reduction | 2,2-Difluoro-5-nitro-1,3-benzodioxole | SnCl₂·2H₂O | Ethanol | Reflux | 4 | Good | |
| 5 | Sandmeyer Cyanation | 5-Amino-2,2-difluoro-1,3-benzodioxole | NaNO₂, CuCN/KCN | H₂O, HCl | 0-70 | 2 | Moderate | |
| 2 | 1 | Chlorination | 1,3-Benzodioxole | Cl₂, AIBN | Benzotrifluoride | 85-95 | 4 | ~88 |
| 2 | Fluorination | 2,2-Dichloro-1,3-benzodioxole | HF | Benzotrifluoride | 0 | 3-4 | ~86[1] | |
| 3 | Bromination | 2,2-Difluoro-1,3-benzodioxole | NBS, AIBN | CCl₄ | Reflux | Variable | Good | |
| 4 | Rosenmund-von Braun | 5-Bromo-2,2-difluoro-1,3-benzodioxole | CuCN | DMF or Pyridine | Reflux | Variable | Good |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Conclusion
This technical guide provides two robust and well-documented synthetic pathways for the preparation of 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile. Both the Sandmeyer and Rosenmund-von Braun routes offer viable options for researchers, with the choice of pathway potentially depending on the availability of starting materials, reagent handling preferences, and desired scale of synthesis. The detailed experimental protocols and quantitative data herein are intended to serve as a valuable resource for the efficient and successful synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Synthesis of 5-Cyano-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Cyano-2,2-difluoro-1,3-benzodioxole, a valuable building block in medicinal chemistry and materials science. The document details the key starting materials, reaction pathways, and experimental protocols, supported by quantitative data and process visualizations.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The incorporation of the difluorobenzodioxole moiety can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of target molecules. This guide outlines two principal synthetic strategies for its preparation, starting from either catechol or its derivatives.
Synthetic Pathways Overview
The synthesis of this compound can be approached via two main routes. The first involves the initial synthesis of the 2,2-difluoro-1,3-benzodioxole core, followed by functionalization of the aromatic ring. The second, and more direct, route involves the cyanation of a pre-functionalized bromo-derivative.
Route 1: Synthesis via Halogen Exchange and Subsequent Functionalization
This industrial approach begins with the formation of a dichlorinated intermediate from 1,3-benzodioxole (itself derived from catechol), followed by a halogen exchange reaction to introduce the fluorine atoms. The resulting core is then brominated and subsequently cyanated.
reaction mechanism of 2,2-difluoro-1,3-benzodioxole formation
An in-depth technical guide on the formation of 2,2-difluoro-1,3-benzodioxole, tailored for researchers, scientists, and drug development professionals. This document outlines the primary synthetic routes, their underlying reaction mechanisms, detailed experimental protocols, and a summary of quantitative data.
Introduction
2,2-Difluoro-1,3-benzodioxole is a crucial intermediate in the synthesis of various agrochemical and pharmaceutical products.[1][2] The incorporation of the difluoromethylene group (-CF₂-) into the benzodioxole scaffold can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules. This guide focuses on the core reaction mechanisms for its formation, providing a technical foundation for its synthesis and application in research and development.
Primary Synthetic Pathways
The formation of 2,2-difluoro-1,3-benzodioxole is predominantly achieved through two main synthetic strategies:
-
Halogen Exchange (Halex) Reaction : This is a widely used industrial method that involves the fluorination of a 2,2-dichloro-1,3-benzodioxole precursor.
-
Direct Cyclization with a Difluorocarbene Source : This approach involves the direct reaction of catechol with a reagent that generates difluorocarbene (:CF₂).
The overall synthetic workflow, starting from catechol, is depicted below.
References
A Technical Guide to the Biological Activity of Fluorinated Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of fluorinated benzodioxole derivatives. The strategic incorporation of fluorine into the benzodioxole scaffold has emerged as a valuable tool in medicinal chemistry to enhance pharmacokinetic properties and modulate biological activity. This document details the pharmacodynamics, therapeutic applications, and relevant experimental methodologies associated with this important class of compounds.
The benzodioxole moiety is a core component of numerous biologically active molecules.[1] Fluorination of this structure is a key strategy to improve drug-target interactions and metabolic stability.[2][3] This modification can lead to enhanced bioavailability and reduced cytotoxicity.[3] A prominent example of the successful application of this strategy is in the development of small molecule chaperones for treating cystic fibrosis.[2][3]
Pharmacodynamics and Mechanism of Action
Fluorinated benzodioxole derivatives interact with a range of biological targets, primarily within the central nervous system (CNS). Their activity is largely influenced by the position and number of fluorine substitutions on the benzodioxole ring.
A key rationale for developing these compounds has been to create less harmful alternatives to entactogenic drugs like 3,4-methylenedioxymethamphetamine (MDMA).[4] A major metabolic route for compounds like MDMA involves the breakdown of the methylenedioxy ring, which can produce neurotoxic metabolites.[4] It was hypothesized that a difluoromethylenedioxy group would exhibit greater metabolic stability and thus, less toxicity.[4]
-
Monoamine Transporters: In vitro binding studies have shown that difluoromethylenedioxyamphetamine (DFMDA) possesses an affinity for the serotonin transporter (SERT) that is intermediate between that of MDA and MDMA.[4] MDMA itself is known to inhibit the reuptake of serotonin and stimulate its release via SERT.[5][6]
-
Dopamine Receptors: A series of fluorine-containing analogues have been synthesized and evaluated for their affinity for dopamine D2, D3, and D4 receptors.[7] Several of these compounds bind with high affinity to the D3 receptor and exhibit moderate to high selectivity over the D2 receptor.[7]
-
Serotonin Receptors: While direct binding data for many fluorinated derivatives on serotonin receptors is sparse, the parent compounds (phenethylamines) are known to interact with 5-HT2A receptors.[8][9] Structure-activity relationship (SAR) studies of phenethylamines indicate that substitutions on the phenyl ring influence binding affinity.[8]
The following table summarizes the in vitro binding affinities and functional activities of selected fluorinated benzodioxole derivatives and related compounds at key monoamine transporters and receptors.
| Compound | Target | Assay Type | Value | Units | Reference |
| 20e (fluorinated D3 ligand) | Dopamine D3 Receptor | Radioligand Binding (Ki) | 0.17 | nM | [7] |
| 20e (fluorinated D3 ligand) | Dopamine D2 Receptor | Radioligand Binding (Ki) | 27.7 | nM | [7] |
| HJ1 (benzodioxolane) | HeLa Cells | Cytotoxicity (IC50) | Data not specified | µM | [10] |
| HJ1 (benzodioxolane) | MDA-MB-231 Cells | Cytotoxicity (IC50) | Data not specified | µM | [10] |
| IIa (benzodioxol carboxamide) | α-amylase | Inhibition (IC50) | 0.85 | µM | [11] |
| IIc (benzodioxol carboxamide) | α-amylase | Inhibition (IC50) | 0.68 | µM | [11] |
| DFMDA | SERT | Binding Affinity | Intermediate (vs. MDA/MDMA) | - | [4] |
| 4f (benzodioxole derivative) | COX-1 | Inhibition (IC50) | 0.725 | µM | [12] |
| 3b (benzodioxole derivative) | COX-1 | Inhibition (IC50) | 1.12 | µM | [12] |
| 3b (benzodioxole derivative) | COX-2 | Inhibition (IC50) | 1.3 | µM | [12] |
Note: Specific IC50 values for HJ1 were not provided in the source material, but it was noted to be 4-fold and 10-fold more potent than piperine on HeLa and MDA-MB-231 cells, respectively.[10]
Therapeutic Applications and Biological Activities
The unique properties of fluorinated benzodioxoles have led to their investigation in various therapeutic areas.
-
Cystic Fibrosis: The drugs Lumacaftor and Tezacaftor contain a difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group.[2][3] These molecules act as small molecule chaperones, binding to the mutant CFTR protein during its synthesis to correct folding defects and prevent its premature degradation.[2][3]
-
Antitumor Activity: Several benzodioxolane derivatives have been synthesized and evaluated for their antitumor properties.[10] Compound HJ1, derived from the natural product piperine, showed potent inhibitory effects on HeLa and MDA-MB-231 cancer cell lines and demonstrated a favorable safety profile with low cytotoxicity towards normal human cells.[10] Mechanistic studies revealed that HJ1 inhibits the clonogenicity, migration, and adhesion of HeLa cells and suppresses tumor angiogenesis in vivo.[10] Other benzodioxole derivatives have also shown cytotoxic activity against HeLa cervical cancer cells.[12]
-
Antidiabetic Potential: Benzodioxol carboxamide derivatives have been investigated for their antidiabetic properties.[11] Compounds IIa and IIc were identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[11] In vivo studies with compound IIc in a diabetic mouse model showed a significant reduction in blood glucose levels.[11]
-
Cyclooxygenase (COX) Inhibition: Novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of COX enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[12] These compounds showed moderate activity against both COX-1 and COX-2 enzymes, with some derivatives exhibiting better COX-2 selectivity compared to the established drug Ketoprofen.[12]
Visualized Pathways and Workflows
The diagram below illustrates the metabolic rationale for fluorination. The difluoro-group is intended to block the metabolic scission of the dioxole ring, a pathway that can lead to the formation of neurotoxic metabolites from compounds like MDMA.
Caption: Hypothesized metabolic fate of standard vs. fluorinated benzodioxoles.
Fluorinated benzodioxoles have been developed as high-affinity ligands for the D3 dopamine receptor. The diagram below shows a simplified Gi-coupled signaling pathway typical for D3 receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 4. DFMDA - Wikipedia [en.wikipedia.org]
- 5. Receptor-Enriched Analysis of functional connectivity by targets (REACT): A novel, multimodal analytical approach informed by PET to study the pharmacodynamic response of the brain under MDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of phenethylamine hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model | MDPI [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Cyano-2,2-difluoro-1,3-benzodioxole in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique molecular scaffolds that can impart desirable pharmacological properties. Among these, fluorinated building blocks have gained prominence for their ability to enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on a particularly valuable building block: 5-Cyano-2,2-difluoro-1,3-benzodioxole. Its unique combination of a cyano group, a difluorinated methylene bridge, and a benzodioxole core makes it a critical component in the synthesis of advanced drug candidates, most notably in the treatment of cystic fibrosis.
Physicochemical Properties
This compound is a solid at room temperature with a melting point range of 58-62 °C. Its molecular formula is C₈H₃F₂NO₂, corresponding to a molecular weight of 183.11 g/mol . The presence of the two fluorine atoms significantly influences the molecule's electronic properties and lipophilicity, making it an attractive moiety for drug design.
| Property | Value | Reference |
| CAS Number | 135132-34-2 | |
| Molecular Formula | C₈H₃F₂NO₂ | |
| Molecular Weight | 183.11 g/mol | |
| Appearance | Solid | |
| Melting Point | 58-62 °C |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from 2,2-difluoro-1,3-benzodioxole. A plausible and efficient synthetic strategy involves the bromination of the benzodioxole core followed by a cyanation reaction.
Experimental Protocols
Step 1: Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole
This procedure is adapted from a known synthesis of the bromo-derivative.[1]
-
Materials: 2,2-difluoro-1,3-benzodioxole, carbon tetrachloride, iron powder, bromine.
-
Procedure:
-
A mixture of 15.8 grams (0.1 mole) of 2,2-difluoro-1,3-benzodioxole in 200 mL of carbon tetrachloride is stirred, and 2.8 grams (0.05 mole) of iron powder is added.[1]
-
The reaction mixture is cooled to 0°C, and 5.2 mL (0.1 mole) of bromine is added over a 20-minute period.[1]
-
Upon completion of the addition, the reaction mixture is cautiously warmed to 75°C, where it is stirred for one hour and then allowed to cool to ambient temperature, stirring for an additional 18 hours.[1]
-
The reaction mixture is taken up in 200 mL of water and stirred for 20 minutes.[1]
-
The organic layer is separated, washed with water, and then with two portions of an aqueous solution saturated with sodium chloride.[1]
-
The organic layer is dried with magnesium sulfate and filtered.[1]
-
The filtrate is concentrated under reduced pressure, and the residue is distilled under high vacuum to yield 5-bromo-2,2-difluoro-1,3-benzodioxole.[1]
-
Step 2: Cyanation of 5-bromo-2,2-difluoro-1,3-benzodioxole
The conversion of the bromo-derivative to the desired cyano compound can be accomplished via a Sandmeyer-type reaction or a palladium-catalyzed cyanation. A common method involves the use of copper(I) cyanide.
-
Materials: 5-bromo-2,2-difluoro-1,3-benzodioxole, copper(I) cyanide, a suitable solvent (e.g., DMF or NMP).
-
General Procedure (Rosenmund-von Braun reaction):
-
In a reaction vessel, 5-bromo-2,2-difluoro-1,3-benzodioxole is dissolved in a high-boiling polar aprotic solvent such as DMF or NMP.
-
An excess of copper(I) cyanide is added to the solution.
-
The reaction mixture is heated to a high temperature (typically 150-200°C) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
-
A generalized workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Application in Medicinal Chemistry: Targeting Cystic Fibrosis
The 2,2-difluoro-1,3-benzodioxole scaffold, and specifically its 5-cyano derivative, is a cornerstone in the development of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene, particularly the F508del mutation, lead to misfolding and premature degradation of the CFTR protein, resulting in a defective ion channel at the cell surface. This defect is the underlying cause of cystic fibrosis.
The CFTR Signaling Pathway and the Role of Correctors
The CFTR protein is an ion channel that regulates the transport of chloride and bicarbonate ions across epithelial cell membranes. Its proper function is crucial for maintaining the hydration of mucosal surfaces. In individuals with the F508del mutation, the misfolded protein is retained in the endoplasmic reticulum (ER) and targeted for proteasomal degradation. This leads to a reduced quantity of CFTR channels at the cell surface.
CFTR correctors are small molecules that bind to the misfolded F508del-CFTR protein, facilitating its proper folding and trafficking to the cell membrane. This increases the density of functional CFTR channels on the cell surface.
References
Retrosynthetic Analysis of 5-Cyano-2,2-difluoro-1,3-benzodioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth retrosynthetic analysis of 5-Cyano-2,2-difluoro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The analysis outlines a strategic approach to deconstruct the target molecule into readily available starting materials, supported by detailed experimental protocols for each synthetic transformation.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of the 2,2-difluoro-1,3-benzodioxole moiety, which can enhance metabolic stability and bioavailability of drug candidates. A robust and efficient synthetic route is crucial for its application in drug discovery and development. This document details a logical retrosynthetic pathway, providing practical experimental procedures and quantitative data for each step.
Retrosynthetic Strategy
The retrosynthetic analysis of this compound identifies key bond disconnections that lead to simpler and commercially available precursors. The primary disconnection points are the cyano group, the carbon-bromine bond, the carbon-fluorine bonds of the difluoromethylene bridge, and the ether linkages of the dioxole ring.
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis Workflow
The forward synthesis commences from catechol and proceeds through a series of well-established reactions to afford the target molecule. Each step is accompanied by a detailed experimental protocol and a summary of key quantitative data.
Caption: Forward synthesis workflow for this compound.
Experimental Protocols and Data
Step 1: Synthesis of 1,3-Benzodioxole from Catechol
The formation of the 1,3-benzodioxole ring is achieved through the reaction of catechol with a methylene dihalide under basic conditions.
Experimental Protocol:
A solution of catechol (0.91 moles) and sodium hydroxide (2.275 moles) in 450 mL of water is prepared. In a separate flask, dibromomethane (1.36 moles) and 4-5 mL of a phase-transfer catalyst (e.g., trioctylmethylammonium chloride) in 180 mL of water are brought to reflux with vigorous stirring. The catechol solution is added dropwise to the refluxing mixture over 120 minutes. The reaction is refluxed for an additional 90 minutes. The product is isolated by steam distillation. The distillate is saturated with sodium chloride and extracted with a suitable organic solvent. The organic extracts are dried and the solvent is removed under reduced pressure to yield 1,3-benzodioxole.
| Parameter | Value |
| Starting Material | Catechol |
| Key Reagents | Dibromomethane, Sodium Hydroxide, Phase-Transfer Catalyst |
| Typical Yield | ~70-80% |
| Purity | Distillation provides high purity product |
Step 2: Synthesis of 2,2-Dichloro-1,3-benzodioxole
This step involves the radical chlorination of the benzylic position of 1,3-benzodioxole.
Experimental Protocol:
To a mixture of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles) and benzoyl peroxide (0.05 moles), chlorine gas (2.05 moles) is added at 80-90 °C over 2 hours.[1] The reaction mixture is stirred at the same temperature for one hour to ensure completion. After cooling to room temperature, nitrogen gas is passed through the mixture to remove any unreacted chlorine and hydrogen chloride. The crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is used in the next step without further purification.[1]
| Parameter | Value | Reference |
| Starting Material | 1,3-Benzodioxole | [1] |
| Key Reagents | Chlorine, Benzoyl Peroxide, Benzotrifluoride | [1] |
| Yield | 88% | [1] |
| Purity (crude) | 97% | [1] |
Step 3: Synthesis of 2,2-Difluoro-1,3-benzodioxole
The dichloro intermediate is converted to the difluoro analogue via a halogen exchange reaction.
Experimental Protocol:
In an autoclave, 2,2-dichloro-1,3-benzodioxole (2.0 moles) is continuously added to hydrogen fluoride (4.0 moles) at a temperature of 0 °C over 2-3 hours.[1] The reaction mass is stirred at 0 °C for an additional hour.[1] Excess hydrogen fluoride is vented by heating the mixture up to 80 °C.[1] The remaining hydrogen fluoride is neutralized by washing with an aqueous sodium bicarbonate solution. The product is then purified by distillation under vacuum.[1]
| Parameter | Value | Reference |
| Starting Material | 2,2-Dichloro-1,3-benzodioxole | [1] |
| Key Reagents | Hydrogen Fluoride | [1] |
| Yield | 86% | [1] |
| Purity | High purity after distillation |
Step 4: Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole
Electrophilic aromatic substitution is employed to introduce a bromine atom at the 5-position of the benzodioxole ring.
Experimental Protocol:
A mixture of 2,2-difluoro-1,3-benzodioxole (0.1 mole) in 200 mL of carbon tetrachloride is stirred, and iron powder (0.05 mole) is added.[2] The mixture is cooled to 0 °C, and bromine (0.1 mole) is added dropwise over 20 minutes.[2] After the addition is complete, the reaction mixture is carefully warmed to 75 °C and stirred for one hour.[2] It is then cooled to room temperature and stirred for an additional 18 hours. The reaction is worked up by adding 200 mL of water and stirring for 20 minutes. The organic layer is separated, washed with water and brine, and then dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is distilled under high vacuum to yield 5-bromo-2,2-difluoro-1,3-benzodioxole.[2]
| Parameter | Value | Reference |
| Starting Material | 2,2-Difluoro-1,3-benzodioxole | [2] |
| Key Reagents | Bromine, Iron powder, Carbon tetrachloride | [2] |
| Yield | 11.7 grams (from 15.8 grams starting material) | [2] |
| Purity | High purity after distillation |
Step 5: Synthesis of this compound
The final step is the conversion of the bromo-substituent to a cyano group, which can be achieved through methods such as the Rosenmund-von Braun reaction or palladium-catalyzed cyanation.
Representative Experimental Protocol (Rosenmund-von Braun Reaction):
In a reaction vessel, 5-bromo-2,2-difluoro-1,3-benzodioxole is mixed with a slight excess of copper(I) cyanide in a high-boiling polar solvent such as DMF or NMP. The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC). After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.
| Parameter | Value |
| Starting Material | 5-Bromo-2,2-difluoro-1,3-benzodioxole |
| Key Reagents | Copper(I) Cyanide, DMF or NMP |
| Typical Yield | 60-80% (based on similar reactions) |
| Purity | High purity after purification |
Conclusion
The presented retrosynthetic analysis and corresponding forward synthesis provide a comprehensive and practical guide for the preparation of this compound. The outlined procedures utilize readily available starting materials and well-established chemical transformations, making this synthetic route amenable to both laboratory-scale synthesis and potential scale-up for industrial applications. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Cyano-2,2-difluoro-1,3-benzodioxole from Catechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-2,2-difluoro-1,3-benzodioxole is a valuable building block in medicinal chemistry and materials science. The incorporation of the difluorobenzodioxole moiety can enhance the metabolic stability, membrane permeability, and binding affinity of molecules to their biological targets. This document provides a detailed protocol for a multi-step synthesis of this compound, commencing from catechol. The described synthetic pathway proceeds through the formation of 2,2-dichloro-1,3-benzodioxole, followed by a fluorination reaction to yield 2,2-difluoro-1,3-benzodioxole. Subsequent bromination and a palladium-catalyzed cyanation afford the final product.
Synthetic Pathway Overview
The overall synthetic route from catechol to this compound is a four-step process. The initial step involves the formation of a 1,3-benzodioxole ring from catechol, which is then chlorinated. The resulting dichlorinated intermediate is subsequently fluorinated. Finally, the introduction of the cyano group at the 5-position is achieved through bromination followed by a palladium-catalyzed cyanation reaction.
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole from 1,3-Benzodioxole
This procedure is adapted from an established industrial process.[1]
Materials:
-
1,3-Benzodioxole
-
Benzotrifluoride
-
Benzoyl peroxide (or other suitable radical initiator)
-
Chlorine gas
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, gas inlet tube, and condenser, a mixture of 1,3-benzodioxole (1.0 mole) and benzoyl peroxide (0.05 moles) in benzotrifluoride (2.0 moles) is prepared.
-
The mixture is heated to 80-90°C.
-
Chlorine gas (2.05 moles) is bubbled through the reaction mixture over a period of 2 hours.
-
After the addition of chlorine is complete, the reaction mixture is stirred at the same temperature for an additional hour to ensure the reaction goes to completion.
-
The reaction mass is then cooled to room temperature.
-
Nitrogen gas is passed through the solution to remove any unreacted dissolved chlorine and hydrogen chloride.
-
The crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is typically used directly in the next step without further purification.
Expected Yield: 88% Purity: 97%
Step 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole
This protocol is based on a well-documented fluorination reaction.[2][3]
Materials:
-
2,2-Dichloro-1,3-benzodioxole (crude from Step 1)
-
Anhydrous potassium fluoride (KF)
-
Potassium hydrogen fluoride (KHF₂)
-
Tetramethylene sulfone (sulfolane)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask fitted with a mechanical stirrer, condenser, and heating mantle, charge anhydrous potassium fluoride (3.61 mol) and potassium hydrogen fluoride (approximately 0.12 to 0.59 mol) and tetramethylene sulfone.
-
Add 2,2-dichloro-1,3-benzodioxole (1.18 mol) to the flask.
-
Heat the reaction mixture to 140°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography. The reaction is typically complete after 8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (approximately 2000 g) to dissolve the inorganic salts and the sulfolane.
-
The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate.
-
Separate the organic layer and purify by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.
Expected Yield: 83%
Step 3: Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole
This procedure details the bromination of the difluorinated intermediate.
Materials:
-
2,2-Difluoro-1,3-benzodioxole
-
Carbon tetrachloride (CCl₄)
-
Iron powder
-
Bromine (Br₂)
-
Water
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Reaction flask
-
Stirring apparatus
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum distillation apparatus
Procedure:
-
In a reaction flask, stir a mixture of 2,2-difluoro-1,3-benzodioxole (0.1 mole) in carbon tetrachloride (200 mL).
-
Add iron powder (0.05 mole) to the mixture.
-
Cool the reaction mixture to 0°C.
-
Add bromine (0.1 mole) dropwise over a 20-minute period.
-
After the addition is complete, cautiously warm the reaction mixture to 75°C and stir for one hour.
-
Allow the mixture to cool to ambient temperature and stir for an additional 18 hours.
-
Quench the reaction by adding 200 mL of water and stirring for 20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by two portions of a saturated aqueous sodium chloride solution.
-
Dry the organic layer over magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation under high vacuum to yield 5-bromo-2,2-difluoro-1,3-benzodioxole.
Step 4: Synthesis of this compound
This proposed protocol utilizes a palladium-catalyzed cyanation of the aryl bromide intermediate.
Materials:
-
5-Bromo-2,2-difluoro-1,3-benzodioxole
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) or a suitable palladium precatalyst
-
2-Di-tert-butylphosphino-1,1'-binaphthyl (or a similar phosphine ligand)
-
Zinc flakes (co-catalyst)
-
N,N-Dimethylacetamide (DMAC) or other suitable solvent
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification (e.g., separatory funnel, chromatography column)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 5-bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) trifluoroacetate (0.04 eq), 2-di-tert-butylphosphino-1,1'-binaphthyl (0.08 eq), and zinc flakes (0.2 eq).
-
Add anhydrous N,N-dimethylacetamide.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 | 2,2-Dichloro-1,3-benzodioxole | 1,3-Benzodioxole | Cl₂, Benzoyl peroxide | ~88% | ~97% |
| 2 | 2,2-Difluoro-1,3-benzodioxole | 2,2-Dichloro-1,3-benzodioxole | KF, KHF₂ | ~83% | >98% (after distillation) |
| 3 | 5-Bromo-2,2-difluoro-1,3-benzodioxole | 2,2-Difluoro-1,3-benzodioxole | Br₂, Fe | - | High (after distillation) |
| 4 | This compound | 5-Bromo-2,2-difluoro-1,3-benzodioxole | Zn(CN)₂, Pd catalyst | - | >97% (after chromatography) |
Note: Yields for steps 3 and 4 are highly dependent on the specific reaction conditions and scale and should be optimized.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Chlorine gas is highly toxic and corrosive. Handle with extreme caution.
-
Cyanide compounds are highly toxic. Handle with appropriate safety measures and have a cyanide poisoning antidote kit readily available.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle under an inert atmosphere where necessary.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction involving benzodioxole derivatives. The 1,3-benzodioxole scaffold is a key structural motif in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1] The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, enabling the synthesis of diverse libraries of benzodioxole-containing compounds for drug discovery and development.[1][2]
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate.[2][3] The catalytic cycle generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the benzodioxole halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group (R) from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center (Ar and R) couple and are eliminated from the metal, forming the desired biaryl product (Ar-R) and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][2]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization of Reaction Conditions
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of the catalyst, base, and solvent. Optimization studies are crucial for achieving high yields and purity of the desired benzodioxole derivatives. The following tables summarize data from the screening of various reaction components for the coupling of 1-((6-bromobenzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with phenylboronic acid.[1]
Data Presentation
Table 1: Screening of Palladium Catalysts [1][4]
| Entry | Catalyst | Yield (%) |
| 1 | Pd(PPh₃)₄ | Trace |
| 2 | Pd(OAc)₂ | 0 |
| 3 | Pd(dba)₂ | <5 |
| 4 | PdCl₂(PPh₃)₂ | 55 |
Table 2: Screening of Solvents [1][4]
| Entry | Solvent | Yield (%) |
| 5 | MeCN | 30 |
| 6 | Toluene | 0 |
| 7 | Benzene | 0 |
| 8 | DCM | 0 |
| 9 | Dioxane | 59 |
Table 3: Screening of Bases
| Entry | Base | Yield (%) |
| 10 | n-BuLi | <5 |
| 11 | sec-BuLi | Trace |
| 12 | NaH | ~10 |
| 13 | LDA | ~12 |
| 14 | LiHMDS | ~10 |
| 15 | K₂CO₃ | 59 |
Experimental Protocols
The following sections provide detailed methodologies for the Suzuki-Miyaura coupling of benzodioxole derivatives.
General Protocol for Suzuki-Miyaura Coupling
This procedure can be adapted for the coupling of various aryl- or heteroarylboronic acids with brominated benzodioxole derivatives.[1]
Materials:
-
Brominated benzodioxole derivative (1.0 eq)
-
PdCl₂(PPh₃)₂ (0.05-0.1 eq)[1]
-
Triphenylphosphine (PPh₃) (0.1-0.2 eq)[1]
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)[1]
-
Anhydrous Dioxane[1]
-
Water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the brominated benzodioxole derivative, arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, and K₂CO₃.[1]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.[1][2]
-
Add anhydrous dioxane and a small amount of water via syringe.[1]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).[1][2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][2]
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1][2]
Example Protocol: Synthesis of 1-((6-(4-methoxyphenyl)benzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
This example illustrates the application of the general protocol for a specific synthesis.
Materials:
-
1-((6-bromobenzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq)[1]
-
(4-methoxyphenyl)boronic acid (1.5 eq)[1]
-
PdCl₂(PPh₃)₂ (0.1 eq)[1]
-
PPh₃ (0.2 eq)[1]
-
K₂CO₃ (3.0 eq)[1]
-
Dioxane/H₂O (4:1)[1]
Procedure:
-
Follow the general protocol described in section 3.1.
-
The reaction is stirred at 90 °C for 18 hours.[1]
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis and purification of benzodioxole derivatives via Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling is a robust and reliable method for the synthesis of a diverse range of benzodioxole derivatives.[1] By carefully selecting the catalyst, base, and solvent, high yields of the desired products can be achieved.[1] The protocols and data presented in this document provide a solid foundation for researchers to successfully apply this important reaction in their synthetic endeavors. The versatility of this methodology makes it an invaluable tool in medicinal chemistry and drug development for the creation of novel compounds with potential therapeutic applications.[1]
References
The Benzodioxole Moiety in Proteomics: A Hypothetical Application of 5-Cyano-2,2-difluoro-1,3-benzodioxole
A comprehensive search for the direct application of 5-Cyano-2,2-difluoro-1,3-benzodioxole in proteomics research did not yield specific established uses or protocols. However, based on the chemical structure of the molecule and established principles in chemical biology and proteomics, we can conceptualize its potential as a novel chemical probe. This document outlines hypothetical application notes and detailed protocols for its use in proteomics research, targeting researchers, scientists, and drug development professionals.
The unique combination of a cyano group, a difluorinated methylene bridge, and a benzodioxole core suggests potential for the development of new chemical tools for protein analysis. The cyano group can act as a reactive handle or be converted to other functional groups, while the difluorobenzodioxole moiety can confer specific physicochemical properties to a probe, such as altered metabolic stability or unique spectroscopic signatures.
Application Notes: Hypothetical Uses in Proteomics
Covalent Ligand Discovery via Cyano-Thiol Chemistry
The cyano group in this compound can potentially act as an electrophilic warhead to covalently modify cysteine residues in proteins. This approach is central to activity-based protein profiling (ABPP) and the discovery of novel drug targets. By incorporating this moiety into a larger molecule with a recognition element, it could serve as a covalent probe to map protein-ligand interactions.
Development of Novel Isobaric Labeling Reagents
The benzodioxole core could be functionalized to create a new class of isobaric mass tags for quantitative proteomics, similar in principle to well-established reagents like TMT and iTRAQ. The difluoro group could provide a unique isotopic signature for multiplexed analysis.
Photoaffinity Labeling Probes
With further chemical modification, the benzodioxole scaffold could be integrated into photoaffinity labeling probes. These probes are invaluable for identifying the direct binding partners of small molecules within the complex cellular environment.
Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from experiments using a probe derived from this compound.
Table 1: Hypothetical Covalent Labeling Efficiency of a Benzodioxole-Derived Probe
| Target Protein | Cysteine Residue | Labeling Efficiency (%) |
| Protein Kinase X | Cys123 | 85 |
| Protein Kinase X | Cys456 | 15 |
| Aldehyde Dehydrogenase Y | Cys78 | 92 |
| Aldehyde Dehydrogenase Y | Cys90 | <5 |
Table 2: Hypothetical Quantitative Proteomics Data Using a Benzodioxole-Based Isobaric Tag
| Protein ID | Treatment A / Control | Treatment B / Control | p-value |
| P12345 | 1.85 | 0.95 | 0.045 |
| Q67890 | 0.52 | 1.02 | 0.031 |
| R54321 | 2.50 | 2.65 | 0.002 |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins in Cell Lysate
This protocol describes a hypothetical experiment to identify protein targets of a probe derived from this compound.
Materials:
-
Cell lysate from cultured cells
-
Benzodioxole-derived covalent probe (hypothetical)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Desalting columns
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare cell lysate in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Probe Incubation: Treat the lysate with the benzodioxole-derived probe at a final concentration of 10 µM. Incubate for 1 hour at 37°C.
-
Reduction and Alkylation: Reduce the disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 56°C. Alkylate free cysteines by adding IAM to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Protein Digestion: Perform in-solution digestion of the proteins by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 desalting column.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS to identify the sites of covalent modification.
Protocol 2: Quantitative Proteomics using a Hypothetical Benzodioxole-Based Isobaric Tag
This protocol outlines a workflow for relative quantification of proteins between different samples.
Materials:
-
Protein samples from different conditions (e.g., control, treatment A, treatment B)
-
Benzodioxole-based isobaric labeling reagents (hypothetical)
-
Acetonitrile (ACN)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Hydroxylamine
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Reduce, alkylate, and digest protein samples as described in Protocol 1.
-
Isobaric Labeling: Label each peptide sample with a different isobaric tag according to the manufacturer's instructions. This typically involves dissolving the reagent in ACN and incubating with the peptide digest in a TEAB buffer.
-
Quenching: Quench the labeling reaction with hydroxylamine.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation (Optional): For complex samples, perform offline fractionation of the pooled peptides using techniques like high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the pooled and labeled peptide mixture by LC-MS/MS. The relative abundance of the reporter ions in the MS/MS spectra will reflect the relative abundance of the corresponding peptides in the original samples.
Visualizations
Caption: Workflow for covalent protein labeling using a hypothetical benzodioxole probe.
Caption: Hypothetical signaling pathway inhibited by a benzodioxole-derived covalent probe.
Caption: Design logic for developing proteomics probes from the core scaffold.
Application Notes and Protocols for the Fluorination of Benzodioxole Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole moiety is a key structural motif present in numerous natural products and pharmacologically active compounds. The strategic introduction of fluorine atoms into this scaffold can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. This document provides detailed experimental protocols for two distinct methods for the fluorination of benzodioxole precursors: an electrochemical approach for the synthesis of fluorinated orthoesters and a halogen exchange method for the preparation of 2,2-difluoro-1,3-benzodioxole.
Method 1: Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles
This protocol is based on the work of Röckl and Waldvogel (2019) and describes a scalable, dehydrogenative, and electrochemical synthesis of novel, highly fluorinated orthoesters.[1][2] This method offers a safe and environmentally benign transformation, as it uses electrons as the primary oxidant.[1]
Experimental Protocol
1. General Setup:
-
Electrolysis Cell: An undivided glass cell is used for the electrolysis.
-
Electrodes: Boron-doped diamond (BDD) electrodes are utilized for both the anode and the cathode.
-
Power Supply: A constant current power supply is required.
2. Reaction Procedure for Fluorination with 2,2,2-Trifluoroethanol (TFE):
-
Combine the 1,3-benzodioxole substrate (0.5 mmol) and 2,2,2-trifluoroethanol (TFE, 5 mL) in the undivided electrolysis cell.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.03 vol%) to the mixture.
-
Immerse the BDD electrodes into the solution.
-
Apply a constant current density of 7.2 mA/cm² until a charge of 3.0 F has passed.
-
Upon completion, the product can be isolated using standard purification techniques (e.g., column chromatography).
3. Reaction Procedure for Fluorination with 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP):
-
Dissolve the 1,3-benzodioxole substrate (0.5 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 5 mL) in the undivided electrolysis cell.
-
Add N,N-diisopropylethylamine (DIPEA, 0.02 vol%) to the solution.
-
Place the BDD electrodes in the reaction mixture.
-
Conduct the electrolysis at a constant current density of 7.2 mA/cm² for a total charge of 3.0 F.
-
Isolate the desired product via conventional purification methods.
Data Presentation
Table 1: Electrochemical Fluorination of Substituted 1,3-Benzodioxoles with TFE.[1]
| Substrate (0.5 mmol) | Reagents | Isolated Yield (%) |
| 5-Chloro-1,3-benzodioxole | TFE (5 mL), DBU (0.03 vol%) | 75 |
| 1,3-Benzodioxole | TFE (5 mL), DBU (0.03 vol%) | 68 |
| 5-Bromo-1,3-benzodioxole | TFE (5 mL), DBU (0.03 vol%) | 72 |
| 5-Nitro-1,3-benzodioxole | TFE (5 mL), DBU (0.03 vol%) | 55 |
Table 2: Electrochemical Fluorination of Substituted 1,3-Benzodioxoles with HFIP.[1]
| Substrate (0.5 mmol) | Reagents | Isolated Yield (%) |
| 5-Chloro-1,3-benzodioxole | HFIP (5 mL), DIPEA (0.02 vol%) | 85 |
| 1,3-Benzodioxole | HFIP (5 mL), DIPEA (0.02 vol%) | 82 |
| 5-Bromo-1,3-benzodioxole | HFIP (5 mL), DIPEA (0.02 vol%) | 88 |
| Naphtho[2,3-d][1][3]dioxole | HFIP (5 mL), DIPEA (0.02 vol%) | 92 |
Experimental Workflow
Caption: Workflow for Electrochemical Fluorination.
Reaction Pathway
Caption: Proposed Electrochemical Reaction Mechanism.
Method 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole via Halogen Exchange
This protocol describes a common industrial method for the synthesis of 2,2-difluoro-1,3-benzodioxole, a valuable intermediate in the agrochemical and pharmaceutical industries. The process involves a two-step sequence: chlorination of 1,3-benzodioxole followed by a fluorine-chlorine exchange reaction.
Experimental Protocol
Part A: Preparation of 2,2-Dichloro-1,3-benzodioxole
-
In a suitable reactor, combine 1,3-benzodioxole (1.0 mole), benzotrifluoride (2.0 moles), and benzoyl peroxide (0.05 moles).
-
Heat the mixture to 80-90°C.
-
Add chlorine gas (2.05 moles) to the reaction mixture over a period of 2 hours.
-
Continue stirring at the same temperature for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mass to room temperature.
-
Purge the system with nitrogen gas to remove any unreacted chlorine and hydrogen chloride. The resulting crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride can be used directly in the next step.
Part B: Preparation of 2,2-Difluoro-1,3-benzodioxole
-
Charge an autoclave with hydrogen fluoride (4.0 moles).
-
Cool the autoclave to 0°C.
-
Continuously add the crude 2,2-dichloro-1,3-benzodioxole solution (from Part A, containing ~2.0 moles of the dichloro compound) to the hydrogen fluoride over 2-3 hours, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for one hour.
-
Vent the excess hydrogen fluoride by carefully heating the mixture up to 80°C.
-
Wash the remaining organic phase with a sodium bicarbonate solution to neutralize any residual acid.
-
The final product, 2,2-difluoro-1,3-benzodioxole, can be purified by distillation.
Data Presentation
Table 3: Reaction Parameters for the Synthesis of 2,2-Difluoro-1,3-benzodioxole.
| Step | Reactants | Solvent | Catalyst/Initiator | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Chlorination | 1,3-Benzodioxole, Chlorine | Benzotrifluoride | Benzoyl Peroxide | 80-90 | 3 | 88 | 97 |
| Fluorination | 2,2-Dichloro-1,3-benzodioxole, Hydrogen Fluoride | Benzotrifluoride | - | 0 | 3-4 | Not specified | Not specified |
Experimental Workflow
Caption: Workflow for Halogen Exchange Fluorination.
References
- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
Purification of 5-Cyano-2,2-difluoro-1,3-benzodioxole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 5-Cyano-2,2-difluoro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The strategic incorporation of fluorine atoms and a cyano group imparts unique physicochemical properties, making this molecule a valuable building block in medicinal chemistry.[1] Proper purification is critical to ensure the integrity and reactivity of this compound in subsequent synthetic steps.
Introduction
This compound is a solid compound with a melting point range of 58-62 °C.[2] Commercially available sources typically offer this chemical at a purity of approximately 97%.[2] However, for applications requiring higher purity, such as in the development of active pharmaceutical ingredients (APIs), further purification is often necessary. The choice of purification method depends on the nature and quantity of impurities present in the crude material. This guide outlines three common and effective purification techniques: recrystallization, flash column chromatography, and vacuum distillation.
Data Presentation
The following table summarizes the expected outcomes for each purification technique, based on typical laboratory results for compounds of similar structure and polarity. It is important to note that actual yields and final purity levels may vary depending on the initial purity of the crude material and the precise execution of the protocols.
| Purification Technique | Typical Purity Achieved | Typical Yield Range | Key Considerations |
| Recrystallization | >99% | 60-85% | Dependent on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. |
| Flash Column Chromatography | >98% | 70-90% | Effective for removing impurities with different polarities. Requires careful selection of stationary and mobile phases. |
| Vacuum Distillation | >99% | 50-80% | Suitable for thermally stable compounds. Reduces the boiling point to prevent degradation. |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Protocol:
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but show limited solubility when cold.
-
Promising solvents for aromatic nitriles include ethanol/water mixtures or toluene.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to completely dissolve the solid with gentle heating and stirring.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity.
Protocol:
-
Stationary and Mobile Phase Selection:
-
The stationary phase of choice is typically silica gel (40-63 µm particle size).
-
To determine an appropriate mobile phase, perform thin-layer chromatography (TLC) analysis of the crude material using various solvent systems. A common starting point for aromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.
-
The ideal mobile phase should provide a retention factor (Rf) of approximately 0.35 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica gel bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and apply pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Vacuum Distillation
For thermally stable compounds, vacuum distillation is an effective method for purification, especially for removing non-volatile impurities. By reducing the pressure, the boiling point of the compound is lowered, preventing potential thermal decomposition. A related compound, 2,2-difluoro-1,3-benzodioxole, has been successfully purified by distillation with a reported yield of 83%.[3]
Protocol:
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and the joints are properly sealed.
-
-
Distillation:
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level.
-
Begin heating the flask gently in a heating mantle or oil bath.
-
Collect the fraction that distills over at a constant temperature. The boiling point will be dependent on the pressure. For a related compound, 2,2-difluoro-1,3-benzodioxole-5-acetonitrile, a boiling point of 64-67 °C at 0.03 mm Hg has been reported.[4]
-
-
Product Collection:
-
Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum.
-
The purified product is collected from the receiving flask.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step protocol for purification by recrystallization.
References
analytical methods for characterizing benzodioxole derivatives
An Application Note on Analytical Methods for the Characterization of Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole functional group is a core structural component in a wide array of natural products and synthetic compounds.[1] Derivatives of benzodioxole exhibit significant biological activities and are pivotal in medicinal chemistry and drug discovery, with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] Given their therapeutic potential and prevalence, rigorous analytical characterization is essential to ensure the identity, purity, and quantity of these compounds in research, development, and quality control settings.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize benzodioxole derivatives, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods.
Chromatographic Methods of Analysis
Chromatographic techniques are fundamental for separating and quantifying benzodioxole derivatives from complex mixtures, such as reaction products, final formulations, or biological matrices.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode (RP-HPLC), is a versatile and widely used technique for the analysis of non-polar to moderately polar benzodioxole derivatives.[1]
Application Notes:
-
Purity Assessment : HPLC is used to determine the percentage purity of synthesized benzodioxole compounds and to identify and quantify impurities.[1]
-
Quantitative Analysis : It allows for the precise measurement of Active Pharmaceutical Ingredients (APIs) containing the benzodioxole scaffold in pharmaceutical formulations.[1]
-
Reaction Monitoring : The progress of chemical syntheses can be tracked by measuring the depletion of reactants and the formation of products.[1]
-
Pharmacokinetic Studies : HPLC is crucial for measuring drug concentrations in biological fluids (e.g., plasma, urine) to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1]
Experimental Protocols:
A. General Sample Preparation Protocol for HPLC
Proper sample preparation is critical for accurate and reproducible results and for protecting the HPLC column from contaminants.[1]
-
Dissolution : Accurately weigh a solid sample and dissolve it in a suitable solvent (e.g., acetonitrile, methanol, or the mobile phase itself) to a known concentration, typically around 1 mg/mL.[4]
-
Sonication/Vortexing : Ensure the sample is completely dissolved by using a vortex mixer or an ultrasonic bath.[1]
-
Filtration : Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter. This step is crucial to prevent blockages in the HPLC system.[1]
-
Dilution : If necessary, dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the instrument's calibration curve.[1]
-
Transfer : Transfer the final prepared sample into an HPLC vial for analysis.[1]
-
For Biological Fluids : Complex matrices like biological fluids may require additional cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components before filtration.[1]
B. HPLC Methodologies
The following tables summarize two distinct RP-HPLC methods for the analysis of benzodioxole derivatives. Method 1 is a standard isocratic method, while Method 2 is a higher-resolution gradient method.
Table 1: HPLC Method Parameters for Benzodioxole Derivative Analysis
| Parameter | Method 1: Standard RP-HPLC[4] | Method 2: High-Resolution RP-HPLC[4] |
|---|---|---|
| Analyte Example | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 340 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Run Time | ~15 minutes | ~10 minutes |
| Resolution | Good for major impurities | Excellent for trace and isomeric impurities |
| Throughput | Moderate | High |
Visualization of HPLC Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including many benzodioxole derivatives.[5]
Application Notes:
-
Identification of Unknowns : The mass spectrometer provides detailed structural information, allowing for the identification of unknown derivatives or impurities by comparing their mass spectra to library databases like NIST.[6]
-
Trace Analysis : GC-MS offers high sensitivity, making it suitable for detecting trace levels of benzodioxole compounds in environmental samples (e.g., sediment, sludge) or biological matrices.[5]
-
Metabolomic Studies : In fields like exometabolomics, GC-MS can be used to analyze the metabolic footprint of organisms, which may involve benzodioxole-containing metabolites, especially in high-salt matrices with appropriate sample preparation.[7]
Experimental Protocols:
A. General Sample Preparation for GC-MS
-
Extraction : Extract the analyte from the sample matrix using an appropriate technique. For aqueous samples, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be used. For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective.[5]
-
Drying : Dry the extract using a drying agent like anhydrous sodium sulfate or by evaporation under a gentle stream of nitrogen. This is a critical step as residual water can interfere with derivatization and analysis.[5][7]
-
Derivatization (If Necessary) : For compounds with polar functional groups (-OH, -NH), derivatization (e.g., silylation) may be required to increase volatility and thermal stability. However, many benzodioxole derivatives can be analyzed directly.
-
Reconstitution : Reconstitute the dried residue in a suitable volatile solvent (e.g., hexane, ethyl acetate) before injection into the GC-MS system.
B. GC-MS Instrumental Parameters
The following table provides typical starting parameters for a GC-MS analysis, which should be optimized for the specific analyte and instrument.[5]
Table 2: Typical GC-MS Parameters for Benzodioxole Derivative Analysis
| Parameter | Typical Value / Condition |
|---|---|
| GC System | |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 - 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 60-80 °C (hold 2 min), Ramp: 10-20 °C/min to 280-300 °C (hold 5-10 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| Mass Range | 50 - 500 amu |
Spectroscopic Methods of Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of benzodioxole derivatives.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides definitive information about the molecular structure and connectivity of atoms.[2][8]
Application Notes:
-
Structural Confirmation : Confirms the identity of a synthesized compound by analyzing chemical shifts, coupling constants, and integration of proton and carbon signals.[9]
-
Isomer Differentiation : Distinguishes between structural isomers which may have identical mass spectra.
-
Purity Analysis : Can be used for quantitative analysis (qNMR) and to detect impurities that may not be visible by other techniques.
Table 3: Characteristic NMR Chemical Shifts (δ) for the Benzodioxole Moiety (in CDCl₃)
| Assignment | ¹H NMR (ppm)[9] | ¹³C NMR (ppm)[8] |
|---|---|---|
| O-CH₂-O | ~5.95 (singlet) | ~102 |
| Aromatic C-H | ~6.45 - 6.80 | ~108, ~123 |
| Aromatic Quaternary C | - | ~129, ~147, ~150 |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[2][10]
Application Notes:
-
Functional Group Identification : Quickly confirms the presence of key functional groups such as the O-CH₂-O bridge, aromatic C=C bonds, and C-O ether linkages.[9][11]
-
Reaction Monitoring : Can track the appearance or disappearance of specific functional groups (e.g., the reduction of a C=O group to an O-H group).[12]
Table 4: Characteristic IR Absorption Bands for Benzodioxole Derivatives
| Wavenumber (cm⁻¹) | Assignment[9][10] |
|---|---|
| ~2850-3000 | C-H stretch (aliphatic & aromatic) |
| ~1600, ~1490 | Aromatic C=C stretch |
| ~1250 | Aryl-O asymmetric stretch |
| ~1040 | Aryl-O symmetric stretch |
| ~930 | O-CH₂-O bend |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[3][9]
Application Notes:
-
Molecular Weight Determination : Provides the exact molecular weight of the compound, often with high resolution (HRMS) to help determine the molecular formula.[2][9]
-
Structural Information : The fragmentation pattern observed in the mass spectrum offers clues about the compound's structure.
Table 5: Expected Mass Spectrometry Data for a Representative Compound (5-azido-1,3-benzodioxole)
| Technique | Expected m/z[9] | Assignment[9] |
|---|---|---|
| Electron Ionization (EI) | 163.04 | [M]⁺ |
| 135.04 | [M - N₂]⁺ | |
| 105.03 | [M - N₂ - CH₂O]⁺ |
| High-Resolution MS (HRMS) | 163.0436 | Calculated for C₇H₅N₃O₂ |
Visualization of Spectroscopic Characterization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.unar.ac.id [repository.unar.ac.id]
- 7. Salty sample derivatization protocol for GC-MS [protocols.io]
- 8. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 5-Cyano-2,2-difluoro-1,3-benzodioxole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 5-Cyano-2,2-difluoro-1,3-benzodioxole, a valuable scaffold in medicinal chemistry. The protocols outlined below detail key synthetic transformations of the cyano group and the benzodioxole ring, alongside methods for evaluating the biological activity of the resulting derivatives.
Introduction
The 2,2-difluoro-1,3-benzodioxole moiety is a privileged structure in drug discovery, known for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The presence of the difluoromethyl group can significantly alter the physicochemical properties of a molecule. The cyano group at the 5-position serves as a versatile synthetic handle, allowing for the introduction of a variety of functional groups to explore structure-activity relationships (SAR). This document provides detailed protocols for the conversion of the cyano group to a tetrazole or a carboxylic acid, common bioisosteres in drug design.
Data Presentation
The following table summarizes the antimicrobial activity of a series of hypothetical 2,2-difluoro-1,3-benzodioxole derivatives. This data is illustrative and serves as a template for organizing screening results.
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | -CN | >128 | >128 |
| 1b | -C(=O)OH | 64 | 128 |
| 1c | -C(=O)NH₂ | 32 | 64 |
| 1d | -1H-tetrazol-5-yl | 16 | 32 |
| 1e | -CH₂NH₂ | 64 | 64 |
Experimental Protocols
Protocol 1: Synthesis of 5-(2,2-difluoro-1,3-benzodioxol-5-yl)-1H-tetrazole (1d)
This protocol describes the [3+2] cycloaddition reaction of the cyano group with an azide source to form a tetrazole ring.
Materials:
-
This compound (1a)
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1M
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water with stirring.
-
Acidify the aqueous solution to a pH of 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to yield 5-(2,2-difluoro-1,3-benzodioxol-5-yl)-1H-tetrazole.
Protocol 2: Synthesis of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (1b)
This protocol details the hydrolysis of the cyano group to a carboxylic acid under basic conditions.
Materials:
-
This compound (1a)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (3.0 eq) in deionized water to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary but is typically several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water.
-
Carefully acidify the solution to a pH of approximately 2 with concentrated HCl. A precipitate will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water.
-
Dry the product in a vacuum oven to obtain 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid.
Visualizations
Caption: Synthetic routes for the derivatization of the cyano group.
Caption: General workflow for synthesis and biological evaluation.
Caption: Hypothetical mechanism of action for antimicrobial derivatives.
Application Notes and Protocols: 1,3-Benzodioxole Derivatives as Auxin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-benzodioxole derivatives as potent auxin receptor agonists. The information is based on published research and is intended to guide researchers in the screening, characterization, and application of these compounds.
Introduction
Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. The primary mechanism of auxin action involves its perception by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][2][3] Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[3] This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome.[4][5] The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes, ultimately leading to a physiological response.[1][2]
Recent research has identified a novel class of 1,3-benzodioxole derivatives, specifically N-(benzo[d][2][6]dioxol-5-yl)-2-(one-benzylthio) acetamides, as potent auxin receptor agonists.[1][2][4][6] A standout compound from this series, designated K-10, has demonstrated remarkable root growth-promoting activity in both Arabidopsis thaliana and Oryza sativa (rice), even exceeding the effects of the widely used synthetic auxin, 1-naphthylacetic acid (NAA).[1][6]
These compounds were identified through a computer-aided drug discovery approach, involving virtual screening against the auxin receptor TIR1.[1][6] Subsequent biological assays confirmed their auxin-like activity. Molecular docking studies have further suggested that compounds like K-10 have a strong binding affinity for the TIR1 receptor, even stronger than that of NAA.[1][4][6] The mechanism of action of these 1,3-benzodioxole derivatives mirrors that of natural auxins, as evidenced by their ability to induce the expression of the auxin-responsive reporter gene DR5:GUS and by the analysis of auxin-related mutants.[1][6]
This document provides detailed protocols for key experiments to screen and characterize such 1,3-benzodioxole derivatives for their auxin receptor agonist activity.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of representative 1,3-benzodioxole derivatives from published studies.
Table 1: Effect of K-10 and NAA on Root Primordia in Arabidopsis thaliana
| Treatment | Concentration | Mean Number of Root Primordia |
| DMSO (Control) | - | 1.5 |
| NAA | 0.1 µM | 2.6 |
| K-10 | 0.1 µM | 3.2 |
Data extracted from a study by Wang et al. (2022).[1][2]
Table 2: Comparative Root Growth-Promoting Activity of Selected Compounds
| Compound | Concentration | Root Growth Promotion vs. Control (%) |
| HTS05309 | 0.1 µM | 18.7 |
| NAA | 0.1 µM | -36.9 |
| K-10 | 0.1 µM | Significantly exceeded NAA |
Qualitative and quantitative data synthesized from Wang et al. (2022).[1][6] Note: A specific percentage for K-10 was not provided in the source, but its superior activity was highlighted.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the auxin signaling pathway initiated by 1,3-benzodioxole derivatives and a general workflow for their screening and characterization.
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Growth Assay
This protocol details a method for quantifying the effect of 1,3-benzodioxole derivatives on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
1/2 Murashige and Skoog (MS) medium powder
-
Sucrose
-
MES buffer
-
Daishin agar
-
1M KOH
-
Square Petri dishes (12 x 12 cm)
-
Test compounds (1,3-benzodioxole derivatives) and controls (e.g., NAA, DMSO)
-
Sterilization solution (e.g., 50% household bleach)
-
Sterile 0.01% agar solution
-
Scanner with at least 200 dpi resolution
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization: a. Place seeds in a microcentrifuge tube and add 1 mL of 50% household bleach. b. Incubate for 10 minutes with occasional vortexing. c. Pellet the seeds by centrifugation and carefully remove the bleach. d. Wash the seeds 5-10 times with 1 mL of sterile water. e. Resuspend the seeds in a sterile 0.01% agar solution. f. Store at 4°C for at least 48 hours for stratification to ensure uniform germination.
-
Media Preparation: a. For 1 liter of 1/2 MS medium, dissolve 2.2 g of MS powder, 5 g of sucrose, and 1 g of MES buffer in distilled water. b. Adjust the pH to 5.8 using 1M KOH. c. Add 10 g of Daishin agar and bring the volume to 1 liter. d. Autoclave the medium to sterilize it. e. In a laminar flow hood, pour approximately 40-50 mL of the molten media into each square Petri dish. f. For treatment plates, add the test compounds (e.g., K-10), NAA, or DMSO (vehicle control) to the autoclaved medium after it has cooled to approximately 50-60°C. Ensure thorough mixing.
-
Seed Plating and Germination: a. In a laminar flow hood, carefully place the sterilized and stratified seeds in a line on the surface of the agar plates. b. Seal the plates with surgical tape. c. Place the plates vertically in a growth chamber at a 70-degree angle to allow roots to grow along the surface of the agar. d. Grow the seedlings for four days under standard conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Treatment Application (if not incorporated into the media): a. After four days of germination on standard 1/2 MS plates, carefully transfer the seedlings to the treatment plates.
-
Data Acquisition and Analysis: a. Scan the plates at regular intervals (e.g., 0, 2, 4, 6, and 8 days after transfer) using a flatbed scanner at 200 dpi. b. Measure the length of the primary root for each seedling using ImageJ or a similar image analysis software. c. Calculate the mean root length and standard error for each treatment group. d. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Protocol 2: DR5:GUS Reporter Gene Assay
This protocol describes the histochemical and quantitative analysis of auxin-induced gene expression using DR5:GUS transgenic Arabidopsis thaliana lines.
Materials:
-
DR5:GUS transgenic Arabidopsis thaliana seedlings
-
GUS staining solution (X-Gluc)
-
GUS extraction buffer
-
4-methylumbelliferyl β-D-glucuronide (4-MUG) for quantitative assay
-
Stop reagent (e.g., 1 M sodium carbonate)
-
70% ethanol
-
Microtiter plates (96-well)
-
Incubator (37°C)
-
Dissecting microscope
-
Fluorometer
Procedure:
A. Histochemical Staining (Qualitative Assay):
-
Grow DR5:GUS seedlings as described in Protocol 1, treating them with the 1,3-benzodioxole derivatives, NAA, or DMSO.
-
Harvest whole seedlings or specific tissues (e.g., roots) and place them in the wells of a 24-well plate.
-
Add 0.5 mL of GUS staining solution (containing X-Gluc) to each well, ensuring the tissue is fully submerged.
-
Incubate the plate at 37°C for 1 hour to overnight, depending on the strength of the auxin response.
-
After staining, remove the staining solution and rinse the tissues with 70% ethanol.
-
Incubate in 70% ethanol for at least 4 hours to clear the chlorophyll from green tissues.
-
Observe the blue staining pattern, indicative of GUS expression, under a dissecting microscope.
B. Fluorometric Assay (Quantitative Assay):
-
Grow and treat DR5:GUS seedlings as for the histochemical assay.
-
Prepare a reaction mix containing 1 mM 4-MUG in GUS extraction buffer.
-
Pipette 100 µL of the reaction mix into each well of a 96-well microtiter plate.
-
Harvest tissues (e.g., whole seedlings or roots) and submerge them in the reaction mix in each well.
-
Incubate the plate at 37°C. The incubation time should be optimized to be within the linear range of the reaction.
-
Stop the reaction by adding 50 µL of stop reagent to each well.
-
Prepare a standard curve using known concentrations of 4-methylumbelliferone (4-MU).
-
Measure the fluorescence of the samples and standards using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.
-
Calculate the GUS activity and normalize it to the tissue weight or protein concentration.
Protocol 3: Molecular Docking with the TIR1 Receptor
This protocol provides a general workflow for performing molecular docking of 1,3-benzodioxole derivatives to the auxin receptor TIR1 using widely available software such as PyRx (which integrates AutoDock Vina).
Materials:
-
Computer with PyRx, PyMOL (or other molecular visualization software), and OpenBabel installed.
-
3D structure of the TIR1 receptor (e.g., from the Protein Data Bank - PDB).
-
3D structures of the 1,3-benzodioxole derivative ligands (e.g., from PubChem or drawn using chemical drawing software).
Procedure:
-
Protein and Ligand Preparation: a. Protein: Download the PDB file for the TIR1 receptor. Using PyMOL or a similar tool, remove any existing ligands, water molecules, and co-factors that are not relevant to the binding interaction. Save the cleaned protein structure as a PDB file. b. Ligands: Obtain the 3D structures of the 1,3-benzodioxole derivatives in SDF or MOL2 format. If you have a large number of ligands, they can be saved in a single SDF file.
-
Loading into PyRx: a. Launch PyRx. b. Load the cleaned protein PDB file. c. Load the ligand SDF or MOL2 file(s). PyRx can import multiple ligands from a single file.
-
Converting to AutoDock Format: a. In the "Molecules" tab in PyRx, right-click on the protein and select "Make Macromolecule". b. Right-click on the ligand(s) and select "Make Ligand". PyRx will automatically convert the files to the required PDBQT format.
-
Defining the Binding Site (Grid Box): a. Select the "Vina Wizard" tab. b. The protein and ligand(s) should be listed. Select the protein and the ligands you wish to dock. c. A grid box will appear around the protein. This box defines the search space for the docking simulation. Adjust the center and dimensions of the grid box to encompass the known auxin binding site of TIR1. Information on the binding site can be obtained from the original PDB entry or related publications.
-
Running the Docking Simulation: a. Once the grid box is set, click "Forward" to start the AutoDock Vina docking process. b. PyRx will run the docking for each ligand. The "exhaustiveness" parameter can be adjusted to increase the thoroughness of the conformational search (a higher value will take longer).
-
Analyzing the Results: a. Upon completion, PyRx will display a table of results, including the binding affinity (in kcal/mol) for the different predicted binding poses of each ligand. A more negative binding affinity indicates a more favorable predicted interaction. b. You can select different poses for each ligand to visualize them in the 3D viewer, bound to the receptor. c. For more detailed analysis and publication-quality images, the docked complexes can be exported and visualized in software like PyMOL.
Chemical Synthesis
The synthesis of N-(benzo[d][2][6]dioxol-5-yl)-2-(one-benzylthio) acetamides (e.g., K-1 to K-22) is typically achieved through a three-step reaction:[1][6]
-
Step 1: Reaction of a substituted benzyl chloride with thiourea.
-
Step 2: Hydrolysis of the resulting isothiouronium salt.
-
Step 3: Amide condensation of the product from step 2 with benzo[d][2][6]dioxol-5-amine.
For specific reaction conditions, including solvents, temperatures, and reaction times, please refer to the supplementary materials of the primary research article by Wang et al. (2022).[6]
Conclusion
The 1,3-benzodioxole derivatives represent a promising new class of synthetic auxin receptor agonists with potential applications in agriculture as root growth promoters. The protocols outlined in this document provide a framework for researchers to explore the activity of these and other novel compounds targeting the auxin signaling pathway. Through a combination of computational and biological assays, new and more effective plant growth regulators can be developed.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. MyROOT: a method and software for the semiautomatic measurement of primary root length in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. A Comprehensive Guide to Virtual Screening with PyRx: Docking Multiple Ligands with a Macromolecule - Omics tutorials [omicstutorials.com]
Application Notes and Protocols for the Synthesis of Amino-Acyl Derivatives from 1,3-Benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of amino-acyl derivatives based on the 1,3-benzodioxole scaffold. The 1,3-benzodioxole moiety is a prominent structural feature in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities.[1] Derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, and neurological agents.[1][2] The incorporation of an amino-acyl group offers a versatile handle for further molecular elaboration, making these compounds valuable intermediates in drug discovery and development.
The protocols outlined below are based on established synthetic methodologies for closely related analogues and derivatives, providing a robust starting point for laboratory synthesis.
General Synthetic Strategies
The synthesis of amino-acyl derivatives of 1,3-benzodioxole can be approached through several key pathways, primarily depending on the desired substitution pattern and the availability of starting materials. The most common strategies involve the formation of an amide bond between a 1,3-benzodioxole-containing amine or carboxylic acid and a suitable coupling partner.
A prevalent method involves a three-step synthesis to create N-(benzo[d][3][4]dioxol-5-yl)-2-(benzylthio)acetamide derivatives.[5][6] This process begins with a substitution reaction to form a secondary intermediate, which is then converted to an acid chloride. The final step is the reaction with an organic amine to yield the target compound.[5][6]
Another approach starts with the functionalization of a pre-existing 1,3-benzodioxole core, such as 5-bromo-1,3-benzodioxole, which can undergo Suzuki-Miyaura coupling reactions with various boronic acids to introduce diverse substituents.[7] The resulting intermediates can then be further modified to incorporate the amino-acyl moiety.
The natural product safrole, which contains the 1,3-benzodioxole unit, serves as another important starting material.[3][8] The allyl side chain of safrole can be chemically modified to introduce amino-acyl groups.[9]
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of N-substituted amino-acyl derivatives from a substituted 1,3-benzodioxole.
Caption: General workflow for synthesizing N-substituted amino-acyl derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-(benzylthio)acetic acid Intermediates
This protocol is adapted from methodologies used for creating precursors for N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio)acetamide derivatives.[5][6]
Materials:
-
Substituted benzyl bromide (1.0 eq)
-
Thioglycolic acid (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 6 M
Procedure:
-
Dissolve thioglycolic acid (1.0 eq) and the substituted benzyl bromide (1.0 eq) in ethanol in a round-bottom flask.
-
Prepare a solution of NaOH (3.0 eq) in H₂O and add it dropwise to the ethanol solution.
-
Reflux the reaction mixture for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the ethanol by rotary evaporation.
-
Pour the residue into water and acidify to a pH of 1-2 using 6 M HCl.
-
The resulting crude product, a 2-(benzylthio)acetic acid derivative, will precipitate. Collect the solid by filtration or extract with a suitable organic solvent.
-
The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of N-(benzo[d][3][4]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives
This protocol describes the amide coupling reaction to form the final amino-acyl derivative.[5][6]
Materials:
-
Crude 2-(benzylthio)acetic acid derivative from Protocol 1 (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude 2-(benzylthio)acetic acid derivative in dichloromethane (DCM) in a clean, dry round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Remove the excess oxalyl chloride and DCM under reduced pressure to obtain the crude acyl chloride intermediate.
-
In a separate flask, dissolve benzo[d][3][4]dioxol-5-amine in DCM and cool to 0°C.
-
Dissolve the crude acyl chloride in DCM and add it dropwise to the amine solution.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various 1,3-benzodioxole derivatives.
Table 1: Synthesis of 1,3-Benzodioxole Triazole Derivatives via Suzuki-Miyaura Coupling [7]
| Compound ID | Aryl Boronic Acid Substituent | Yield (%) |
| 6a | Isoxazole | 60 |
| 6h | 2-(pyrrolidin-1-yl)pyridine | 47 |
| 6k | Naphthalene | 89 |
| 6s | Dihydrothianthrene | 53 |
Table 2: Characterization Data for Selected 1,3-Benzodioxole Triazole Derivatives [7]
| Compound ID | Molecular Formula | HRMS (ESI) [M+H]⁺ or [M+Na]⁺ Calculated | HRMS (ESI) [M+H]⁺ or [M+Na]⁺ Found |
| 6a | C₁₉H₁₅N₄O₃ | 347.1139 | 347.1138 |
| 6h | C₂₅H₂₃N₅NaO₂ | 448.1744 | 448.1743 |
| 6k | C₂₂H₁₈N₃O₂ | 356.1394 | 356.1390 |
| 6s | C₂₈H₁₉N₃NaO₂S₂ | 516.0811 | 516.0810 |
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Coupling for Diversification of the 1,3-Benzodioxole Scaffold
The Suzuki-Miyaura coupling reaction is a powerful tool for creating carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the 1,3-benzodioxole core. This allows for the synthesis of a diverse library of compounds for biological screening.
Caption: Suzuki-Miyaura coupling for functionalizing the 1,3-benzodioxole core.
References
- 1. benchchem.com [benchchem.com]
- 2. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
- 8. researchgate.net [researchgate.net]
- 9. View of Synthesis of new safrol derivatives by modifying the side chain [vjs.ac.vn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyano-2,2-difluoro-1,3-benzodioxole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Cyano-2,2-difluoro-1,3-benzodioxole for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-stage process. The first stage is the formation of the 2,2-difluoro-1,3-benzodioxole core, typically from a catechol derivative. The second stage is the introduction of a cyano group onto the aromatic ring, often via a halogenated intermediate.
Q2: What are the key challenges in the synthesis of this compound?
A2: Key challenges include achieving high yields in the fluorination and cyanation steps, minimizing side-product formation, and effectively purifying the final product. The palladium-catalyzed cyanation can be sensitive to reaction conditions, and catalyst deactivation is a common issue.
Q3: Are there alternatives to using highly toxic cyanide sources?
A3: Yes, modern palladium-catalyzed cyanation methods often employ less toxic and safer cyanide sources such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[1][2] These reagents are more stable and present lower handling risks compared to alkali metal cyanides.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of starting material consumption and product formation over time.
Troubleshooting Guides
Stage 1: Synthesis of 2,2-difluoro-1,3-benzodioxole
This stage commonly involves the fluorination of 2,2-dichloro-1,3-benzodioxole using a fluoride salt.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of 2,2-dichloro-1,3-benzodioxole | Inactive fluorinating agent. | Ensure the potassium fluoride (KF) is anhydrous by drying it in a vacuum oven at 150°C before use.[3] |
| Insufficient reaction temperature. | The reaction typically requires temperatures between 100°C and 200°C.[3] Ensure the reaction mixture reaches and maintains the optimal temperature. | |
| Absence or insufficient amount of catalyst. | The addition of a catalyst such as potassium bifluoride (KHF₂) can significantly improve the reaction rate and yield.[3][4] The catalyst can be generated in situ by the presence of small amounts of water, but direct addition allows for better control.[5] | |
| Formation of significant side products (e.g., pyrocatechol carbonate) | Presence of water in the reaction mixture. | Water can react with the starting material to form byproducts.[5] Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low isolated yield after workup | Inefficient extraction of the product. | 2,2-difluoro-1,3-benzodioxole is an organic compound. Ensure efficient extraction from the aqueous workup solution using a suitable organic solvent. |
| Product loss during distillation. | Purify the product by vacuum distillation to avoid thermal decomposition at higher temperatures. |
Stage 2: Cyanation of 5-Bromo-2,2-difluoro-1,3-benzodioxole
This stage commonly involves a palladium-catalyzed cyanation reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of the aryl bromide | Deactivation of the palladium catalyst. | Cyanide ions can poison the palladium catalyst.[1] Avoid using a large excess of the cyanide source. The choice of ligand is also crucial; sterically hindered phosphine ligands can prevent displacement by cyanide.[6] |
| Low catalyst activity. | Ensure the palladium precatalyst is properly activated. The choice of base can be critical for catalyst activation.[2] | |
| Inappropriate solvent system. | The solvent can significantly impact the reaction. For palladium-catalyzed cyanations with zinc cyanide, a mixture of water and an organic solvent like THF (e.g., 5:1 H₂O/THF) has been shown to be effective.[6] | |
| Formation of benzoin condensation byproducts | Reaction temperature is too high when using aldehyde-containing substrates. | If your substrate contains an aldehyde group, running the reaction at a lower temperature (e.g., 70°C instead of 100°C) can prevent benzoin condensation.[1] |
| Difficulty in purifying the final product | Presence of residual metal catalyst. | After the reaction, perform an appropriate workup to remove the palladium catalyst. This may involve filtration through celite or silica gel. |
| Contamination with unreacted starting materials or byproducts. | Purify the crude product using column chromatography or recrystallization.[7] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-difluoro-1,3-benzodioxole
This protocol is based on the fluorination of 2,2-dichloro-1,3-benzodioxole.
Materials:
-
2,2-dichloro-1,3-benzodioxole
-
Anhydrous potassium fluoride (KF)
-
Potassium bifluoride (KHF₂)
-
Tetramethylene sulfone (sulfolane)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add anhydrous potassium fluoride (3.05 molar equivalents), potassium bifluoride (0.1 molar equivalents), and tetramethylene sulfone.[3][4]
-
Add 2,2-dichloro-1,3-benzodioxole (1.0 molar equivalent) to the flask.[3]
-
Heat the reaction mixture to 140°C with stirring.[3]
-
Monitor the reaction progress by GC. The reaction is typically complete within 8 hours, with 100% conversion of the starting material.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and the tetramethylene sulfone. An organic phase will separate.[3]
-
Extract the aqueous phase with an organic solvent.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain pure 2,2-difluoro-1,3-benzodioxole. An 83% yield can be expected.[3]
Protocol 2: Palladium-Catalyzed Cyanation of 5-Bromo-2,2-difluoro-1,3-benzodioxole
This protocol is a general method adaptable for the cyanation of aryl bromides.
Materials:
-
5-Bromo-2,2-difluoro-1,3-benzodioxole
-
Zinc cyanide (Zn(CN)₂)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., a biarylphosphine ligand)
-
Solvent (e.g., a mixture of THF and water)
Procedure:
-
In a reaction vessel, combine 5-Bromo-2,2-difluoro-1,3-benzodioxole (1.0 equivalent), zinc cyanide (0.6 equivalents), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add the solvent system (e.g., a 5:1 mixture of degassed water and THF).[6]
-
Stir the reaction mixture at room temperature to 40°C.[2]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over a drying agent.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Fluorination of 2,2-dichloro-1,3-benzodioxole
| Fluorinating System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KF / KHF₂ | Tetramethylene sulfone | 140 | 8 | 83 | [3] |
| HF | - | -10 to 0 | - | Good | [4] |
| KF | Tetramethylene sulfone | 140 | 7 | Lower without catalyst | [4] |
Table 2: Comparison of Palladium-Catalyzed Cyanation Conditions for Aryl Halides
| Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₄[Fe(CN)₆]·3H₂O | Pd precatalyst / Ligand | Dioxane / H₂O | 100 | High | [1] |
| Zn(CN)₂ | Pd precatalyst / Ligand | THF / H₂O (1:5) | rt - 40 | 89-93 | [6] |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the fluorination stage.
Caption: Troubleshooting logic for low yield in the palladium-catalyzed cyanation stage.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Fluorinated Benzodioxoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated benzodioxoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,2-difluoro-1,3-benzodioxole?
A1: The two primary synthetic routes for 2,2-difluoro-1,3-benzodioxole are:
-
Direct difluorination of a catechol precursor: This method involves the reaction of catechol with a geminal difluorinating agent, such as dibromodifluoromethane (CBr₂F₂), to form the 2,2-difluoro-1,3-benzodioxole ring in a single step.[1]
-
Two-step halogen exchange from 1,3-benzodioxole: This is a widely used industrial method that involves two sequential steps:
-
Chlorination: 1,3-benzodioxole is first chlorinated to form the intermediate 2,2-dichloro-1,3-benzodioxole.[2][3]
-
Fluorination (Halogen Exchange): The 2,2-dichloro-1,3-benzodioxole is then treated with a fluorinating agent, such as potassium fluoride (KF) or hydrogen fluoride (HF), to replace the chlorine atoms with fluorine.[2][3][4]
-
Q2: What are the critical parameters to control during the fluorination of 2,2-dichloro-1,3-benzodioxole?
A2: To ensure a high yield and purity of 2,2-difluoro-1,3-benzodioxole, the following parameters are critical:
-
Temperature: The reaction temperature for the chlorine-fluorine exchange typically ranges from 80°C to 250°C.[4] It is crucial to maintain the recommended temperature range to ensure a sufficient reaction rate while avoiding the degradation of reactants and products.[4]
-
Solvent: Aprotic polar solvents like tetramethylene sulfone (sulfolane) and acetonitrile are commonly used.[4][5]
-
Fluorinating Agent: The choice and stoichiometry of the fluorinating agent are vital. Anhydrous potassium fluoride is frequently used, often with a catalyst.[4][5]
-
Catalyst: Catalysts such as potassium hydrogen fluoride (KHF₂) can significantly improve the reaction yield.[4][5] The catalyst can be added directly or generated in situ from potassium fluoride in the presence of trace amounts of water.[6]
Q3: What are some of the common impurities I might encounter in my final product?
A3: Common impurities can include:
-
Unreacted starting materials: Catechol, 1,3-benzodioxole, or 2,2-dichloro-1,3-benzodioxole may be present if the reaction does not go to completion.[2]
-
Incompletely fluorinated intermediate: 2-chloro-2-fluoro-1,3-benzodioxole is a common byproduct if the halogen exchange is not complete.
-
Hydrolysis product: In the presence of water, 2,2-dichloro-1,3-benzodioxole can hydrolyze to form pyrocatechol carbonate.[6]
-
Dimeric or polymeric byproducts: Under acidic conditions or at high temperatures, benzodioxole derivatives can undergo side reactions to form dimers like bis(benzo[d][1][4]dioxol-5-yl)methane or other polymeric materials.[7]
Troubleshooting Guides
Issue 1: Low Yield of 2,2-Difluoro-1,3-benzodioxole
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify reaction time and temperature: Ensure the reaction is run for the recommended duration at the optimal temperature. Monitor reaction progress using techniques like GC-MS or NMR.[2][4] - Check stoichiometry of reagents: Use an appropriate molar ratio of the fluorinating agent to the starting material. A molar ratio of KF to 2,2-dichloro-1,3-benzodioxole is often between 2:1 and 4:1.[4] |
| Degradation of Reactants or Product | - Strict temperature control: Avoid excessive temperatures, which can lead to the decomposition of starting materials or the desired product.[4] - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2] |
| Catalyst Inactivity | - Use of anhydrous reagents: Ensure that the potassium fluoride and solvents are anhydrous, as water can react with the starting material to form byproducts and affect catalyst performance.[6] - Proper catalyst selection and handling: Use a suitable catalyst like KHF₂ and ensure it is of good quality.[4][5] |
Issue 2: Presence of Impurities in the Final Product
| Impurity Observed | Potential Cause | Troubleshooting and Prevention |
| Unreacted 2,2-dichloro-1,3-benzodioxole | Incomplete fluorination reaction. | - Increase reaction time or temperature within the recommended range. - Ensure sufficient amount and reactivity of the fluorinating agent. |
| 2-chloro-2-fluoro-1,3-benzodioxole | Incomplete halogen exchange. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Pyrocatechol carbonate | Presence of water during the reaction.[6] | - Use anhydrous solvents and reagents. Dry potassium fluoride before use.[4] |
| Polymeric byproducts | Acidic conditions or high temperatures.[7] | - Neutralize any acidic components. - Maintain strict temperature control. |
Quantitative Data
Table 1: Reaction Conditions and Yields for the Synthesis of 2,2-Difluoro-1,3-benzodioxole
| Starting Material | Fluorinating Agent/Catalyst | Solvent | Temperature | Time | Yield | Purity | Reference |
| 2,2-dichloro-1,3-benzodioxole | KF / KHF₂ | Tetramethylene sulfone | 140°C | 8 hours | 83% | - | [4] |
| 2,2-dichloro-1,3-benzodioxole | HF | - | 0°C | 2-3 hours | 86% | 94% | [2] |
| 1,3-benzodioxole (via chlorination) | Chlorine, then HF | Benzotrifluoride | 85-95°C (chlorination) | 3 hours | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-Dichloro-1,3-benzodioxole using KF
This protocol is adapted from a patented procedure.[4]
Materials:
-
2,2-dichloro-1,3-benzodioxole
-
Anhydrous potassium fluoride (KF)
-
Potassium hydrogen fluoride (KHF₂)
-
Tetramethylene sulfone (sulfolane)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, charge anhydrous KF (3.61 mol), KHF₂ (catalytic amount), and tetramethylene sulfone.
-
Add 2,2-dichloro-1,3-benzodioxole (1.18 mol) to the mixture.
-
Heat the reaction mixture to 140°C with stirring.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete after 8 hours, with 100% conversion of the starting material.
-
After completion, cool the reaction mixture.
-
Add water to dissolve the inorganic salts and the tetramethylene sulfone.
-
The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate.
-
Isolate the organic phase and purify by distillation to obtain the final product.
Expected Yield: Approximately 83%.[4]
Visualizations
Caption: Experimental workflow for the synthesis of 2,2-difluoro-1,3-benzodioxole.
Caption: Common side reactions in the synthesis of 2,2-difluoro-1,3-benzodioxole.
References
- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]
- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 5. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Cyano-2,2-difluoro-1,3-benzodioxole
Welcome to the technical support center for the purification of 5-Cyano-2,2-difluoro-1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for crude this compound?
A1: The primary methods for purifying this compound are column chromatography on silica gel and recrystallization. For achieving very high purity, High-Performance Liquid Chromatography (HPLC) can also be employed. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the potential impurities I might encounter during the synthesis and purification of this compound?
A2: Impurities can originate from unreacted starting materials, byproducts of the cyanation reaction, or degradation of the product. Potential impurities could include the corresponding carboxylic acid or amide from hydrolysis of the cyano group, or starting materials from the synthesis of the benzodioxole ring. The electron-withdrawing nature of the difluoromethylenedioxy and cyano groups can influence the reactivity and stability of the aromatic ring, potentially leading to specific side products depending on the synthetic route.
Q3: Is this compound stable on silica gel during column chromatography?
A3: While many compounds are stable on silica gel, the acidity of silica can sometimes cause degradation of sensitive molecules.[1] Given the presence of the electron-withdrawing difluoromethylenedioxy group, the stability of this compound on silica gel should be assessed prior to large-scale purification. This can be done by spotting a solution of the compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any new spots appear.[1] If degradation is observed, using a less acidic stationary phase like deactivated silica gel, alumina, or a cyano-bonded phase could be a viable alternative.[1][2]
Q4: Can I use reversed-phase chromatography for the purification of this compound?
A4: Yes, reversed-phase chromatography is a potential purification method. Cyano-bonded stationary phases can be used in both normal and reversed-phase modes.[2] In reversed-phase, a polar mobile phase, such as a mixture of water and acetonitrile or methanol, would be used. This technique is particularly useful for separating polar impurities.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the eluent polarity using Thin Layer Chromatography (TLC) with various solvent mixtures. If the Rf value is too high, decrease the eluent polarity. If it's too low, increase the polarity.[3] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. |
| Improper Column Packing | Ensure the silica gel is packed uniformly to avoid channeling. Slurry packing is often preferred over dry packing. |
| Compound Degradation on Silica | Test for stability on a TLC plate.[1] If degradation occurs, consider using a different stationary phase like alumina, Florisil, or a cyano-bonded phase.[1][2] |
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| Solvent Choice | The boiling point of the solvent might be too high, or the compound may be too soluble. Try a different solvent or a co-solvent system.[4] |
| Supersaturation | The solution may be too concentrated. Add a small amount of additional hot solvent. |
| Rapid Cooling | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[4] |
Problem: No crystal formation upon cooling.
| Possible Cause | Suggested Solution |
| Solution Not Saturated | Evaporate some of the solvent to increase the concentration of the compound.[4] |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[4] |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent even at low temperatures. A systematic solvent screen is recommended. |
Experimental Protocols
General Protocol for Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that is then adsorbed onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin elution with the determined solvent system. Gradually increase the polarity of the eluent if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Purification Workflow
A flowchart outlining the general workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Benzodioxole Fluorination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of benzodioxole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Fluorination Strategies
Q1: What are the primary strategies for introducing fluorine into the benzodioxole scaffold?
A1: The two main approaches for fluorinating benzodioxole are Electrophilic Fluorination and Nucleophilic Fluorination.
-
Electrophilic Fluorination: This method is typically used to introduce fluorine directly onto the aromatic ring (C-F bond formation at an aromatic carbon). It involves using a reagent that delivers an electrophilic fluorine atom ("F+"). Common reagents include Selectfluor® (F-TEDA-BF4).
-
Nucleophilic Fluorination: This strategy is often employed to replace a leaving group with fluoride or to convert a carbonyl group into a difluoromethylene group. This involves a nucleophilic fluoride source (F-). A key example is the synthesis of 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole using potassium fluoride (KF).[1][2][3][4][5] Deoxyfluorinating agents like DAST (Diethylaminosulfur Trifluoride) can also be used to convert hydroxyl groups to fluoro groups.
2. Troubleshooting Electrophilic Aromatic Fluorination (e.g., with Selectfluor®)
Q2: I am attempting an electrophilic fluorination of a substituted benzodioxole with Selectfluor®, but I am observing low yield and recovery of my starting material. What are the likely causes and solutions?
A2: Low conversion in electrophilic fluorination of benzodioxole can stem from several factors:
-
Insufficient Activation of the Aromatic Ring: The benzodioxole ring is electron-rich, but strongly deactivating substituents can hinder electrophilic attack.
-
Solution: Ensure your reaction conditions are appropriate for the substrate's reactivity. For less reactive substrates, consider increasing the temperature or using a more activating solvent. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[6]
-
-
Inappropriate Solvent: The choice of solvent is critical for solubility and reactivity.
-
Solution: Acetonitrile is a commonly used solvent for reactions with Selectfluor®.[6] Ensure your starting material is fully dissolved. If solubility is an issue, explore other polar aprotic solvents.
-
-
Suboptimal Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: While some reactions proceed at room temperature, heating is often necessary. A systematic increase in temperature (e.g., from room temperature to reflux) can improve conversion. For challenging substrates, temperatures up to 120°C in a sealed tube or microwave reactor may be required.[6]
-
Q3: My electrophilic fluorination is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Regioselectivity in the electrophilic fluorination of benzodioxole is governed by the electronic and steric effects of the substituents on the aromatic ring.
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Directing Effects of Substituents: Electron-donating groups will direct fluorination to the ortho and para positions, while electron-withdrawing groups will direct to the meta position. The inherent electron-donating nature of the dioxole ring favors substitution at positions 4 and 5.
-
Solution: Analyze the directing effects of your substituents to predict the major regioisomer. If a specific isomer is desired, you may need to introduce a directing group that can be later removed.
-
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring fluorination at less sterically hindered sites.
-
Solution: Consider the steric environment around the aromatic ring. It may be necessary to redesign the synthesis with a less bulky protecting group if steric hindrance is preventing the desired regioselectivity.
-
-
Protecting Groups: In some cases, a protecting group can be used to block a more reactive site, thereby directing fluorination to the desired position.
Q4: I am observing significant byproduct formation in my electrophilic fluorination reaction. What are common side reactions and how can they be minimized?
A4: Besides regioisomers, other side products can form:
-
Over-fluorination: The introduction of more than one fluorine atom onto the aromatic ring can occur, especially with highly activated substrates.
-
Solution: Use a stoichiometric amount of the fluorinating agent. Adding the fluorinating agent portion-wise can also help control the reaction.
-
-
Degradation of Starting Material: Benzodioxole derivatives can be sensitive to strongly acidic or oxidative conditions.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Minimize reaction time and temperature where possible. The use of a buffer may be beneficial if acidic byproducts are causing degradation.
-
3. Troubleshooting Nucleophilic Fluorination (e.g., Synthesis of 2,2-Difluoro-1,3-benzodioxole)
Q5: I am performing a halogen exchange reaction to synthesize 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole using KF, but the reaction is slow and gives a low yield. How can I optimize this?
A5: The efficiency of this nucleophilic fluorination is highly dependent on the reaction conditions.
-
Purity and Activity of KF: The potassium fluoride must be anhydrous and finely powdered to maximize its reactivity.
-
Solution: Dry the KF in a vacuum oven at >150°C before use.[3] Using spray-dried KF can also be beneficial.
-
-
Reaction Temperature: This reaction requires high temperatures to proceed at a reasonable rate.
-
Catalyst: The reaction is often facilitated by a catalyst.
-
Solvent: A high-boiling point, polar aprotic solvent is necessary to achieve the required reaction temperatures and to dissolve the fluoride salt.
-
Solution: Sulfolane (tetramethylene sulfone) is a common choice.[3] However, its high boiling point can make removal difficult. Other high-boiling polar aprotic solvents can also be considered.
-
Q6: What are the common impurities in the synthesis of 2,2-difluoro-1,3-benzodioxole and how can they be removed?
A6: Common impurities include:
-
Unreacted 2,2-dichloro-1,3-benzodioxole: This indicates an incomplete reaction.
-
Solution: Optimize reaction time, temperature, and stoichiometry of KF. Purification can be achieved by fractional distillation, as the boiling points of the dichloro and difluoro compounds are different.[1]
-
-
Inorganic Salts: KF and KCl are present in the crude reaction mixture.
-
Solution: After cooling the reaction, water can be added to dissolve the inorganic salts. The organic product can then be separated by extraction.[3]
-
-
Solvent: High-boiling solvents like sulfolane can be difficult to remove.
-
Solution: Purification by distillation is the most effective method to separate the product from the high-boiling solvent.[1]
-
4. Purification and Protecting Groups
Q7: What are the best practices for purifying fluorinated benzodioxole derivatives?
A7: The choice of purification method depends on the properties of the product.
-
Distillation: For liquid products with sufficient thermal stability, distillation (including fractional distillation) is effective for separating products from starting materials, solvents, and byproducts with different boiling points.[1]
-
Column Chromatography: This is a versatile technique for separating isomers and removing non-volatile impurities. Standard silica gel chromatography is often suitable.
-
Recrystallization: For solid products, recrystallization can be a highly effective method for obtaining high-purity material.
Q8: When should I consider using a protecting group in my benzodioxole fluorination strategy?
A8: Protecting groups are essential when you have multiple reactive sites in your molecule and need to achieve selective fluorination.
-
To Control Regioselectivity: As mentioned in Q3, a protecting group can be used to block a more reactive position on the aromatic ring, forcing fluorination to occur at a less reactive but desired site.
-
To Protect Sensitive Functional Groups: If your benzodioxole derivative contains functional groups that are sensitive to the fluorination conditions (e.g., alcohols, amines), these groups should be protected before the fluorination step. Common protecting groups for alcohols include silyl ethers (e.g., TBS) and benzyl ethers (Bn). For amines, carbamates like Boc are frequently used. The choice of protecting group must be orthogonal to the fluorination conditions, meaning it should be stable during fluorination and can be removed under conditions that do not affect the newly introduced fluorine atom.
Data Presentation: Reaction Conditions
Table 1: Conditions for the Synthesis of 2,2-Difluoro-1,3-benzodioxole via Halogen Exchange
| Parameter | Conditions | Notes | Reference(s) |
| Starting Material | 2,2-dichloro-1,3-benzodioxole | Precursor can be synthesized via photochlorination of 1,3-benzodioxole. | [3] |
| Fluorinating Agent | Potassium Fluoride (KF) | Must be anhydrous. A molar ratio of 2:1 to 3.6:1 (KF:substrate) is common. | [1][3] |
| Catalyst | Potassium Hydrogen Fluoride (KHF₂) | An effective quantity is used to facilitate the reaction. | [3][5] |
| Solvent | Sulfolane (Tetramethylene sulfone) | High-boiling polar aprotic solvent. | [3] |
| Temperature | 100°C - 200°C | A common reaction temperature is around 140°C. | [1][3] |
| Reaction Time | 7 - 8 hours | Monitored by GC until completion of the reaction. | [3][5] |
| Yield | ~83% | Isolated yield of pure product after distillation. | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole
This protocol is a generalized procedure based on literature methods.[3][5]
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add anhydrous potassium fluoride (KF) (3.6 moles) and potassium hydrogen fluoride (KHF₂) (catalytic amount, e.g., 0.3 g). The flask should be under an inert atmosphere (e.g., nitrogen).
-
Reaction Setup: Add 2,2-dichloro-1,3-benzodioxole (1.18 moles) to the flask.
-
Heating: Heat the reaction mixture to 140°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed (typically 7-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water to dissolve the inorganic salts and the solvent. The organic product will separate as a distinct layer.
-
Purification: Separate the organic layer and purify by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.
Visualizations
Caption: General experimental workflow for the fluorination of benzodioxole derivatives.
Caption: A logical diagram for troubleshooting low yields in benzodioxole fluorination reactions.
References
- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 5. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 6. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 5-Cyano-2,2-difluoro-1,3-benzodioxole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 5-Cyano-2,2-difluoro-1,3-benzodioxole.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₂NO₂ | [1] |
| Molecular Weight | 183.11 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 58-62 °C | |
| CAS Number | 135132-34-2 | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: The poor aqueous solubility of this compound can be attributed to its molecular structure. The presence of the aromatic benzodioxole ring and the cyano group contributes to its lipophilic (fat-loving) nature, making it less soluble in water, a polar solvent.
Q2: What are the common challenges encountered due to the poor solubility of this compound?
A2: Researchers may face several challenges, including:
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Difficulty in preparing stock solutions at desired concentrations.
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Precipitation of the compound in aqueous buffers during experiments.
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Inaccurate results in biological assays due to non-homogenous solutions.
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Low bioavailability in in vivo studies.
Q3: In which organic solvents is this compound likely to be more soluble?
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to troubleshoot and overcome solubility challenges during your experiments.
Problem: Precipitate forms when preparing an aqueous solution from an organic stock.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the final solution. Start with a low percentage (e.g., 0.1-1%) and gradually increase. | The compound remains in solution at the desired concentration. |
| Concentration too high | Prepare a more dilute final solution. Determine the maximum achievable concentration in your experimental buffer. | A clear, precipitate-free solution is obtained. |
| Buffer incompatibility | Test the solubility in different buffer systems (e.g., PBS, TRIS) at various pH levels. | The compound is more soluble in a specific buffer composition. |
| Temperature effect | Gently warm the solution. Note that this may not be suitable for all experiments, especially with temperature-sensitive proteins. | Increased solubility at a higher temperature. Ensure the compound remains soluble upon cooling to the experimental temperature. |
Problem: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Micro-precipitation | Before adding to the assay, visually inspect the final solution for any cloudiness or precipitate. Centrifuge the solution at high speed and use the supernatant. | Consistent and reproducible assay results. |
| Interaction with assay components | Run control experiments to check for any non-specific interactions of the compound or solvents with the assay reagents. | Identification of any interfering components. |
Experimental Protocols for Solubility Enhancement
Below are detailed protocols for common techniques to improve the solubility of this compound.
Co-Solvent System
Principle: A water-miscible organic solvent is used to increase the solubility of a lipophilic compound in an aqueous solution.
Protocol:
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Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol).
-
To your aqueous buffer, add the organic stock solution dropwise while vortexing or stirring vigorously.
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Ensure the final concentration of the organic solvent is kept to a minimum (typically <1%) to avoid affecting the biological system.
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Visually inspect for any precipitation. If observed, reduce the final concentration of the compound or slightly increase the percentage of the co-solvent.
Use of Surfactants
Principle: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.
Protocol:
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Prepare a stock solution of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) in your aqueous buffer. A typical starting concentration is 0.1-1% (w/v).
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Add the solid this compound or a concentrated stock solution in a minimal amount of volatile organic solvent to the surfactant solution.
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Stir the mixture vigorously until the compound is fully dissolved. Sonication can aid in dissolution.
Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.
Protocol:
-
Prepare an aqueous solution of a cyclodextrin derivative (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Add the solid this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for an extended period (1-24 hours) to allow for complex formation.
-
The resulting clear solution can be used for your experiments.
Quantitative Solubility Determination Protocol
Principle: A supersaturated solution of the compound is prepared and allowed to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.
Materials:
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This compound
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Selected solvents (e.g., Water, PBS, Ethanol, Methanol, DMSO, DMF)
-
Shaking incubator or orbital shaker
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Centrifuge
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Syringe filters (0.22 µm)
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High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
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Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).
Mandatory Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot poor solubility.
Potential Signaling Pathways for Benzodioxole Derivatives
Benzodioxole derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[3][4][5] A simplified diagram illustrating potential target pathways is shown below.
Caption: Potential mechanisms of action for benzodioxole derivatives.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
stability issues of 5-Cyano-2,2-difluoro-1,3-benzodioxole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Cyano-2,2-difluoro-1,3-benzodioxole in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Compound Degradation Observed in Solution
Symptoms:
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Appearance of new peaks in HPLC or LC-MS analysis.
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Decrease in the peak area of the parent compound over time.
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Changes in the physical appearance of the solution (e.g., color change).
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Inconsistent results in biological assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis of the Cyano Group | The cyano (-CN) group is susceptible to hydrolysis under acidic or basic conditions, converting it to a carboxylic acid (-COOH) or an amide (-CONH2) intermediate.[1] This is a common degradation pathway for benzonitriles. | pH Control: Maintain the pH of your solution within the neutral range (pH 6-8) if compatible with your experimental setup. Avoid strongly acidic (pH < 4) or basic (pH > 9) conditions, especially at elevated temperatures. Use buffered solutions where possible. |
| Solvent-Mediated Degradation | Protic solvents (e.g., methanol, ethanol, water) can participate in hydrolysis reactions. While many organic compounds are stable in aprotic solvents, the presence of trace amounts of water can initiate degradation, especially with acidic or basic catalysts. | Solvent Selection: For long-term storage, consider using anhydrous aprotic solvents such as acetonitrile, DMSO, or DMF. When using protic solvents for experiments, prepare solutions fresh and use them promptly. |
| Thermal Degradation | Elevated temperatures can accelerate degradation pathways. Fluorinated aromatic compounds can undergo thermal decomposition, although they are generally more stable than their non-fluorinated counterparts. | Temperature Control: Store stock solutions at low temperatures, such as 2-8°C or -20°C, to minimize thermal degradation. For experimental procedures requiring elevated temperatures, minimize the exposure time. |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of aromatic compounds. | Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in solution?
The most probable degradation pathway under common laboratory conditions is the hydrolysis of the cyano group. This can occur under both acidic and basic conditions, leading to the formation of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid as the final product, potentially through a carboxamide intermediate. The difluoro-1,3-benzodioxole ring is generally stable but can be susceptible to enzymatic degradation or decomposition under harsh conditions.[1]
2. What are the recommended solvents for preparing stock solutions?
For long-term storage, it is advisable to use high-purity, anhydrous aprotic solvents such as:
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Dimethyl sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
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Acetonitrile
These solvents are less likely to participate in hydrolysis reactions. When preparing solutions for biological assays that require aqueous buffers, it is best to make fresh dilutions from a concentrated stock in an aprotic solvent.
3. What are the ideal storage conditions for solutions of this compound?
To ensure the stability of your solutions, adhere to the following storage guidelines:
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Temperature: Store stock solutions at 2-8°C for short-term storage (days to a week) and at -20°C or -80°C for long-term storage (weeks to months).
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
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Atmosphere: For highly sensitive applications or very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and moisture.
4. How can I monitor the stability of my this compound solution?
Regularly assessing the purity of your solution is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose. A stability-indicating method would involve developing an HPLC protocol that can separate the parent compound from its potential degradation products.
5. Are there any known incompatibilities I should be aware of?
Avoid strong acids and bases, as they can catalyze the hydrolysis of the cyano group. Also, be cautious with strong oxidizing and reducing agents, as they may react with the aromatic ring or the cyano group, although specific data for this compound is limited.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
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Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
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Solvent Addition: Add the appropriate volume of anhydrous aprotic solvent (e.g., DMSO) to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.
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Storage: Store the solution in a tightly sealed amber vial at the recommended temperature (-20°C for long-term).
Protocol 2: Suggested HPLC Method for Purity Assessment
This is a general starting method that may require optimization for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a suitable gradient, for example: 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | UV at an appropriate wavelength (e.g., 254 nm or 280 nm, to be determined by UV scan) |
| Injection Volume | 10 µL |
Visualizations
Caption: Proposed primary degradation pathway of this compound.
Caption: Troubleshooting workflow for addressing stability issues.
References
Technical Support Center: Synthesis of 5-Cyano-2,2-difluoro-1,3-benzodioxole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyano-2,2-difluoro-1,3-benzodioxole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route via a Sandmeyer reaction of 5-Amino-2,2-difluoro-1,3-benzodioxole.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete diazotization of the starting amine. | Test for the presence of unreacted amine using TLC. Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and acid. |
| Premature decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) throughout the diazotization and handling of the diazonium salt solution.[1] Use the diazonium salt solution immediately after preparation. | |
| Suboptimal temperature for the cyanation reaction. | The optimal temperature for the copper(I) cyanide addition can vary. Start at a low temperature and gradually warm the reaction mixture. Monitor the reaction progress by TLC to find the optimal temperature for your specific setup. | |
| Presence of a Significant Amount of 5-Hydroxy-2,2-difluoro-1,3-benzodioxole | Reaction of the diazonium salt with water. | This is a common side reaction in Sandmeyer reactions.[1] Ensure the reaction is carried out under strictly anhydrous conditions as much as possible, although the aqueous nature of the diazotization step makes this challenging. Workup the reaction promptly after completion to minimize contact time with water. |
| Formation of a Biaryl Byproduct (e.g., 5,5'-Bis(2,2-difluoro-1,3-benzodioxole)) | Dimerization of the aryl radical intermediate. | This is an inherent potential byproduct of the radical mechanism of the Sandmeyer reaction.[2] Lowering the concentration of the diazonium salt during the cyanation step may reduce the rate of bimolecular coupling. |
| Isolation of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | Hydrolysis of the target cyano group. | Avoid strongly acidic or basic conditions during the reaction workup and purification. The cyano group can be hydrolyzed to a carboxylic acid.[3] Use a neutral or mildly acidic aqueous solution for extraction. |
| Dark, Tar-Like Residues in the Reaction Mixture | Decomposition of the diazonium salt. | This can be caused by elevated temperatures or the presence of impurities.[3] Ensure all glassware is clean and that the reaction temperature is strictly controlled. The use of freshly prepared reagents is recommended. |
| Starting Material (5-Amino-2,2-difluoro-1,3-benzodioxole) Remains | Incomplete diazotization. | Verify the completion of the diazotization step by testing for the presence of excess nitrous acid with starch-iodide paper (a positive test indicates excess nitrous acid and complete consumption of the amine). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Sandmeyer reaction, which involves the diazotization of 5-Amino-2,2-difluoro-1,3-benzodioxole followed by reaction with a cyanide source, typically copper(I) cyanide.[1]
Q2: How can I minimize the formation of the phenolic byproduct?
A2: To minimize the formation of 5-Hydroxy-2,2-difluoro-1,3-benzodioxole, it is crucial to maintain a low temperature (0-5 °C) during the diazotization step to prevent the decomposition of the diazonium salt.[1] Additionally, the diazonium salt should be used immediately in the subsequent cyanation step.
Q3: What are the expected challenges in purifying the final product?
A3: Purification can be challenging due to the presence of structurally similar byproducts. Column chromatography is a common method for purification.[3] Careful selection of the solvent system is necessary to separate the desired nitrile from the starting amine, the phenolic byproduct, and any biaryl impurities.
Q4: Can the cyano group be hydrolyzed during workup?
A4: Yes, the cyano group is susceptible to hydrolysis to a carboxylic acid under either acidic or basic conditions.[3] It is advisable to perform the aqueous workup under neutral or mildly acidic conditions and to avoid prolonged exposure to strong acids or bases.
Q5: Are there any specific safety precautions for the Sandmeyer reaction?
A5: Yes, diazonium salts can be explosive when isolated and dry. Therefore, they are typically prepared in situ and used immediately in solution. All reactions involving diazonium salts should be conducted behind a safety shield in a well-ventilated fume hood.
Experimental Protocols
General Protocol for the Sandmeyer Cyanation of 5-Amino-2,2-difluoro-1,3-benzodioxole
This is a representative protocol and may require optimization.
Step 1: Diazotization of 5-Amino-2,2-difluoro-1,3-benzodioxole
-
Dissolve 5-Amino-2,2-difluoro-1,3-benzodioxole in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Confirm the completion of diazotization by testing a drop of the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid and the complete consumption of the starting amine.
Step 2: Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent (e.g., water or a buffered solution).
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture, maintaining a controlled temperature (often slightly elevated from the diazotization temperature, but this should be optimized).
-
Stir the reaction mixture until the evolution of nitrogen gas ceases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Workup and Purification
-
Once the reaction is complete, neutralize the reaction mixture carefully with a suitable base (e.g., sodium carbonate or sodium bicarbonate solution).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
Visualizations
Caption: Potential reaction pathways and byproducts in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Scaling Up the Synthesis of 2,2-Difluoro-1,3-benzodioxole Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,2-difluoro-1,3-benzodioxole and its key intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 2,2-dichloro-1,3-benzodioxole | Incomplete reaction during chlorination of 1,3-benzodioxole. | - Ensure adequate reaction time (e.g., up to 3 hours) and maintain the optimal temperature range (80-100 °C).[1] - Verify the purity and activity of the radical initiator (e.g., AIBN or benzoyl peroxide).[1] - Ensure efficient mixing to facilitate the reaction between chlorine gas and the substrate. |
| Low Yield of 2,2-difluoro-1,3-benzodioxole | Incomplete fluorine-chlorine exchange. | - For reactions using HF, ensure a sufficient excess of hydrogen fluoride is used and allow for adequate reaction time at low temperatures (0-10 °C).[1] - When using KF, ensure it is anhydrous by drying in a vacuum at 150 °C.[2] - The use of a catalyst like potassium hydrogen fluoride (KHF₂) can improve reaction kinetics.[2][3] |
| Product Contamination with Solvent | The boiling point of the solvent (e.g., 2,4-dichlorobenzotrifluoride at 117 °C) is too close to the product's boiling point (129-130 °C), making separation by distillation difficult.[1][4] | - Utilize a solvent with a significantly different boiling point, such as benzotrifluoride. - Employ high-efficiency fractional distillation columns for improved separation.[1] |
| Formation of Side-Products in Difluorocarbene Reactions | Reactions of difluorocarbene with phenol substrates can sometimes lead to the formation of aryl triflate side products. | - Consider using a more sterically hindered and highly fluorinated reagent to inhibit the formation of these side-products. |
| Exothermic Reaction and Pressure Buildup | The reaction of catechol with sodium hydroxide and subsequent steps can be exothermic and lead to a pressure increase, especially in a sealed reactor.[1] | - Implement controlled, gradual addition of reagents. - Ensure the reactor is equipped with adequate pressure relief and cooling systems. - Monitor the internal temperature and pressure of the reactor closely. |
Frequently Asked Questions (FAQs)
1. What are the primary synthesis routes for scaling up 2,2-difluoro-1,3-benzodioxole production?
There are two main routes for the large-scale synthesis:
-
Two-Step Process via Dichloro-Intermediate: This is a widely used industrial method. It involves the chlorination of 1,3-benzodioxole to form 2,2-dichloro-1,3-benzodioxole, followed by a fluorine-chlorine exchange reaction to yield the final product.[1][4]
-
Direct Difluorination of Catechol: This method involves reacting catechol with a suitable C1 geminal difluorinating agent, such as dibromodifluoromethane.
2. How can I improve the yield of the fluorine-chlorine exchange step?
To improve the yield when converting 2,2-dichloro-1,3-benzodioxole to the difluoro- product, consider the following:
-
Using Hydrogen Fluoride (HF): This method can achieve high yields (e.g., 86%) but requires specialized equipment due to the corrosive nature of HF.[1][2]
-
Using Potassium Fluoride (KF): This is a common alternative to HF. To maximize yield, use anhydrous KF and a catalyst such as potassium hydrogen fluoride (KHF₂).[2][3] The reaction is typically carried out in a high-boiling polar aprotic solvent like tetramethylene sulfone (sulfolane).[2]
3. What are the critical safety precautions when handling reagents for this synthesis?
-
Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.[5]
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. Reactions involving chlorine should be conducted in a closed system or a well-ventilated area.[1]
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable.[5] Ensure that all equipment is properly grounded and avoid sources of ignition.[5]
-
Pressure Reactions: Some steps are performed under pressure. Ensure the reactor is appropriately rated and equipped with safety relief systems.[1]
4. How can I effectively purify the final product on a large scale?
Purification is typically achieved by distillation.[1][2] However, challenges can arise if the solvent's boiling point is close to that of the product.[1] In such cases, using a high-efficiency fractional distillation column is recommended.[1] After distillation, washing the organic phase with an aqueous solution of sodium bicarbonate can help remove any residual acidic impurities.[1]
5. Can the 2,2-dichloro-1,3-benzodioxole intermediate be used without isolation?
Yes, some process patents describe a method where the crude reaction mixture of 2,2-dichloro-1,3-benzodioxole in a solvent like benzotrifluoride is carried forward to the next fluorination step without isolation.[1] This can improve process efficiency and reduce handling of the intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2,2-dichloro-1,3-benzodioxole
This protocol is based on the chlorination of 1,3-benzodioxole.[1]
-
Reaction Setup: In a suitable reactor equipped with a stirrer, chlorine inlet, condenser, and gas outlet, charge 1,3-benzodioxole (1.0 mole) and benzotrifluoride (2.0 moles).
-
Initiator Addition: Add a radical initiator such as AIBN (0.05%) or benzoyl peroxide (0.05 moles).[1]
-
Chlorination: Heat the mixture to 80-100 °C and purge chlorine gas (2.05 moles) into the reactor over 2-3 hours.[1]
-
Reaction Completion: Maintain the temperature and stir for an additional hour to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mass to room temperature. Pass nitrogen gas through the mixture to remove any unreacted chlorine and hydrogen chloride. The resulting crude solution of 2,2-dichloro-1,3-benzodioxole in benzotrifluoride can be used directly in the next step.
Protocol 2: Synthesis of 2,2-difluoro-1,3-benzodioxole via Fluorine-Chlorine Exchange with HF
This protocol details the fluorination of the dichloro-intermediate using hydrogen fluoride.[1]
-
Reaction Setup: In an autoclave, add hydrogen fluoride (4.0 moles).
-
Addition of Dichloro-Intermediate: Cool the autoclave to 0 °C and continuously add the crude 2,2-dichloro-1,3-benzodioxole solution (from Protocol 1, containing 2.0 moles of the dichloro-compound) over 2-3 hours.
-
Reaction: Stir the reaction mass at 0 °C for one hour after the addition is complete.
-
Venting and Neutralization: Carefully vent the excess hydrogen fluoride by heating the reaction mass up to 80 °C. Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove any remaining HF.
-
Purification: The final product, 2,2-difluoro-1,3-benzodioxole, is isolated by distillation under vacuum.[1]
Protocol 3: Synthesis of 2,2-difluoro-1,3-benzodioxole via Fluorine-Chlorine Exchange with KF
This protocol describes the fluorination using potassium fluoride.[2][3]
-
Reagent Preparation: In a three-necked round-bottom flask, charge anhydrous potassium fluoride (3.61 mol, dried at 150 °C under vacuum), potassium hydrogen fluoride (23 g, dried over P₂O₅), and tetramethylene sulfone (500 g).[3]
-
Addition of Dichloro-Intermediate: Add 2,2-dichloro-1,3-benzodioxole (1.18 mol).
-
Reaction: Heat the mixture to 140 °C with stirring for approximately 8 hours, monitoring the reaction progress by gas chromatography.[3]
-
Work-up: Cool the reaction mixture and add water (2000 g) to dissolve the salts and the solvent.
-
Isolation and Purification: The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate and can be purified by distillation.[2][3]
Quantitative Data Summary
| Synthesis Step | Reactants | Solvent | Catalyst/Initiator | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Chlorination | 1,3-benzodioxole, Chlorine | Benzotrifluoride | AIBN | 85-95 | 3 | 88 | 97 | [1] |
| Chlorination | 1,3-benzodioxole, Chlorine | Benzotrifluoride | Benzoyl Peroxide | 80-90 | 2 | 88 | 97 | [1] |
| Fluorination | 2,2-dichloro-1,3-benzodioxole, HF | - | - | 0 | 2-3 (addition), 1 (stir) | 86 | 94 | [1] |
| Fluorination | 2,2-dichloro-1,3-benzodioxole, KF | Tetramethylene sulfone | KHF₂ | 140 | 8 | 83 | - | [2][3] |
Visualizations
Caption: A simplified workflow for the two-step synthesis of 2,2-difluoro-1,3-benzodioxole.
Caption: A troubleshooting workflow for addressing low reaction yields.
References
- 1. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
Technical Support Center: Managing Metabolic Instability of Benzodioxole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address metabolic stability issues encountered during experiments with benzodioxole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metabolic instability for benzodioxole rings?
A1: The primary mechanism of metabolic instability for the benzodioxole (or methylenedioxyphenyl, MDP) moiety involves metabolism by cytochrome P450 (CYP) enzymes.[1][2] There are two main bioactivation pathways:
-
Formation of a Reactive Carbene Intermediate : The methylene bridge of the dioxole ring can be oxidized by CYPs to form a reactive carbene intermediate. This carbene can then covalently bind to the heme iron of the CYP enzyme, forming a metabolic-intermediate complex (MIC).[1][3] This process often leads to mechanism-based inhibition (MBI) of the enzyme.[3]
-
Demethylenation to a Catechol : The benzodioxole ring can undergo demethylenation to form a catechol metabolite. This catechol can be further oxidized to a reactive and electrophilic ortho-quinone intermediate.[1][4]
Both pathways can contribute to drug-drug interactions (DDIs), time-dependent inhibition (TDI) of CYPs, and potential toxicities.[1][5]
Q2: What are the common in vitro signs of metabolic instability with my benzodioxole compound?
A2: Common in vitro indicators of metabolic instability for benzodioxole-containing compounds include:
-
High Clearance in human liver microsomes (HLM) or hepatocyte assays.
-
Short Half-life (t½) in metabolic stability assays.
-
Time-Dependent Inhibition (TDI) of major CYP isoforms (e.g., CYP3A4, CYP2D6). This is often observed as a pre-incubation-dependent increase in inhibitory potency.[3]
-
Formation of Metabolites corresponding to catechol or ring-opened products in metabolite identification studies.
-
Covalent Binding to microsomal proteins, often assessed using radiolabeled compounds.
Q3: Which cytochrome P450 isozymes are most commonly involved in the metabolism of benzodioxole compounds?
A3: Cytochrome P450 isozymes, particularly from the CYP1A, CYP2B, and CYP3A families, are heavily involved in the metabolism and bioactivation of benzodioxole compounds.[5][6] For instance, some benzodioxole derivatives have been shown to induce CYP1A2 and CYP2B10, while also acting as inhibitors of these and other CYPs.[6] CYP3A4, a major drug-metabolizing enzyme in humans, is notably susceptible to mechanism-based inhibition by benzodioxole-containing molecules.[5]
Q4: What are the toxicological concerns associated with the metabolic activation of benzodioxole compounds?
A4: The formation of reactive metabolites from the benzodioxole moiety is of considerable toxicological significance.[1] These reactive intermediates can lead to:
-
Mechanism-Based Inactivation of CYPs : This can cause significant drug-drug interactions (DDIs), where the benzodioxole compound compromises the metabolism of co-administered drugs.[1][5]
-
Hepatotoxicity and Neurotoxicity : The reactive ortho-quinone and carbene intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[1][4] Sitaxentan, a drug containing a 1,3-benzodioxole moiety, was withdrawn from the market due to liver toxicity.[7]
Troubleshooting Guides
Issue 1: My benzodioxole compound shows high intrinsic clearance in human liver microsomes (HLM).
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid CYP-mediated oxidation of the benzodioxole ring. | Strategy 1: Introduce Electron-Withdrawing Groups (EWGs). Add EWGs (e.g., -CF₃, -SO₂NH₂, F) to the aromatic ring of the benzodioxole. | EWGs decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism by CYPs.[8][9] |
| Strategy 2: Steric Hindrance. Introduce bulky groups near the benzodioxole moiety to sterically shield it from the active site of metabolizing enzymes. | This can physically prevent the compound from accessing the catalytic site of the CYP enzyme. | |
| Strategy 3: Scaffold Hopping. Replace the benzodioxole ring with a more metabolically stable isostere (e.g., indazole, benzothiazole, or other electron-deficient heterocycles).[9] | This is a common strategy to completely remove the metabolic liability while aiming to retain the desired pharmacological activity.[9] | |
| Metabolism at other sites on the molecule. | Metabolite Identification Studies. Perform LC-MS/MS analysis to identify the major metabolites and pinpoint the exact site of metabolic modification. | This will confirm if the benzodioxole ring is the primary site of metabolism or if other "soft spots" exist on the molecule. |
Issue 2: My compound is a potent time-dependent inhibitor (TDI) of CYP3A4.
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of a Metabolic-Intermediate Complex (MIC). | Strategy 1: Modify the Methylene Bridge. Replace the hydrogen atoms on the methylene bridge with fluorine (to form a difluorobenzodioxole) or methyl groups. | Substitution at the methylene carbon can prevent the formation of the carbene intermediate responsible for MIC formation.[3] Fluorination has been used to improve the metabolic stability of benzodioxole-containing drugs like Lumacaftor and Tezacaftor.[10] |
| Strategy 2: Ring Isosteres. Replace the benzodioxole with an alternative scaffold that is less prone to forming reactive metabolites, such as an indole or a benzofuran, while ensuring the key pharmacophoric features are maintained. | This removes the structural alert for MBI. | |
| Formation of reactive catechol/quinone species. | Block Catechol Formation. Introduce substituents that sterically or electronically disfavor the demethylenation pathway. | By reducing the formation of the catechol, the subsequent generation of the reactive ortho-quinone is prevented. |
Quantitative Data Summary
The following table summarizes hypothetical metabolic stability data for a parent benzodioxole compound and its modified analogs to illustrate the impact of different chemical strategies.
| Compound | Modification | t½ in HLM (min) | Intrinsic Clearance (μL/min/mg protein) | CYP3A4 IC₅₀ Shift (Fold change with pre-incubation) |
| Parent-Cmpd | None (Benzodioxole) | 5 | 138.6 | > 30 |
| Analog-1 | Added EWG (4-Fluoro) | 25 | 27.7 | 15 |
| Analog-2 | Difluoro-methylene bridge | 45 | 15.4 | 1.8 |
| Analog-3 | Scaffold Hop (Indazole) | > 60 | < 11.5 | < 2 |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of disappearance of a compound when incubated with HLM.
-
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Positive control compound (e.g., Testosterone, Verapamil).
-
Acetonitrile with an internal standard (e.g., Tolbutamide, Labetalol) for reaction termination.
-
-
Procedure:
-
Prepare a working solution of the test compound (e.g., 100 μM) by diluting the stock in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 μM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / [HLM protein concentration]) * 1000.
-
Protocol 2: Cytochrome P450 Time-Dependent Inhibition (TDI) Assay
-
Objective: To assess if a compound inhibits a CYP enzyme in a time- and NADPH-dependent manner.
-
Materials:
-
As in Protocol 1, plus:
-
A specific CYP probe substrate (e.g., Midazolam for CYP3A4).
-
A known TDI positive control (e.g., Verapamil for CYP3A4).
-
-
Procedure:
-
Pre-incubation: Incubate the test compound at various concentrations with HLM and the NADPH regenerating system at 37°C for a set time (e.g., 30 minutes). A parallel incubation is performed without NADPH (-NADPH control).
-
Definitive Incubation: After the pre-incubation, dilute the mixture with buffer containing the specific CYP probe substrate and additional NADPH to initiate the probe metabolism reaction. The dilution step minimizes the effect of competitive inhibition from the parent compound.
-
Termination and Analysis: After a short incubation (e.g., 5-10 minutes), terminate the reaction and analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
-
Data Analysis:
-
Compare the rate of metabolite formation in the +NADPH pre-incubation to the -NADPH pre-incubation.
-
A significant decrease in metabolite formation in the +NADPH condition indicates TDI.
-
Calculate IC₅₀ values for both conditions. A shift in the IC₅₀ value (IC₅₀ shift) to a lower concentration in the +NADPH condition confirms time-dependent inhibition.
-
Visualizations
Caption: Metabolic activation pathways of benzodioxole compounds.
Caption: Workflow for assessing and mitigating metabolic instability.
Caption: Decision tree for troubleshooting benzodioxole instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. nedmdg.org [nedmdg.org]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated Benzodioxoles - Enamine [enamine.net]
Validation & Comparative
A Comparative Guide to 5-Cyano-2,2-difluoro-1,3-benzodioxole and Other Fluorinated Heterocycles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of 5-Cyano-2,2-difluoro-1,3-benzodioxole against other common fluorinated heterocyclic systems, offering insights into their potential advantages and applications in drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds and established principles of fluorine chemistry to provide a valuable comparative framework.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine can significantly impact a molecule's lipophilicity (logP) and acidity/basicity (pKa), which in turn influences its solubility, permeability, and target engagement. The difluoromethylenedioxy group in this compound is a bioisostere for other functionalities and is known to modulate these properties favorably.
Below is a table summarizing key physicochemical properties of this compound and representative examples of other fluorinated heterocycles. It is important to note that the logP and pKa values for this compound are predicted, highlighting the need for experimental determination.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP | Predicted pKa |
| This compound | 183.11[1] | 58-62[2] | 1.8 (Predicted) | N/A (Aromatic nitrile) | |
| 5-Bromo-2,2-difluoro-1,3-benzodioxole | 237.00[3][4][5][6] | N/A (Liquid)[3][7] | 3.2 (Predicted) | N/A | |
| 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | 202.11[8] | 151.5-157.5[9] | 1.2 (Predicted) | 3.8 (Predicted) | |
| 2-Fluoropyridine | 97.09 | - | 0.8 | 0.44 | |
| 2-Fluoropyrimidine | 98.08 | - | - | -0.44 | |
| 6-Fluoroindole | 135.13 | 74-76 | 2.03 | 16.2 |
Note: Predicted values are generated using standard computational models and should be confirmed experimentally.
Impact of Fluorination on Metabolic Stability
A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is significantly more resistant to cleavage than a carbon-hydrogen bond.
While specific metabolic stability data for this compound is not available, studies on related fluorinated heterocycles consistently demonstrate this principle. For instance, the fluorination of indoles has been shown to significantly increase their metabolic half-life in liver microsome assays.
Biological Activity Profile
The biological activity of fluorinated heterocycles is highly dependent on the specific scaffold and the nature and position of other substituents. The cyano group in this compound is a versatile functional group that can participate in various interactions with biological targets and can also serve as a synthetic handle for further derivatization.
Benzodioxole derivatives have been reported to exhibit a wide range of biological activities, including anticancer and antioxidant effects. The combination of the difluorobenzodioxole core with a cyano group suggests potential for this scaffold in various therapeutic areas, though specific activity data is needed for confirmation.
Experimental Protocols
To facilitate the generation of crucial data for this compound and enable direct comparisons, detailed experimental protocols for key assays are provided below.
Determination of logP (Shake-Flask Method)
Objective: To experimentally determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound (e.g., this compound)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical balance
-
Volumetric flasks
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the test compound in either water-saturated n-octanol or octanol-saturated water.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both water-saturated n-octanol and octanol-saturated water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully collect samples from both the aqueous and organic phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for quenching)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for a short period.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome suspension.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.
Visualizing Experimental Workflow
The following diagram, generated using Graphviz, illustrates a general workflow for the initial evaluation of a novel fluorinated heterocyclic compound like this compound in a drug discovery program.
Caption: General workflow for the preclinical evaluation of a novel fluorinated heterocycle.
Conclusion
This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the known effects of its constituent functional groups, it is anticipated to possess favorable physicochemical properties and enhanced metabolic stability. However, a comprehensive understanding of its potential requires the generation of robust experimental data. By following the outlined experimental protocols, researchers can elucidate the key parameters of this and other novel fluorinated heterocycles, enabling data-driven decisions in the pursuit of new therapeutic agents. The strategic application of fluorine chemistry, guided by empirical data, will continue to be a vital strategy in the development of next-generation medicines.
References
- 1. scbt.com [scbt.com]
- 2. 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile 97 135132-34-2 [sigmaaldrich.com]
- 3. labproinc.com [labproinc.com]
- 4. 5-Bromo-2,2-difluoro-1,3-benzodioxole | C7H3BrF2O2 | CID 2736271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 5-bromo-2,2-difluoro-1,3-benzodioxole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, 97+% 1 g | Request for Quote [thermofisher.com]
A Comparative Guide to the Purity Validation of 5-Cyano-2,2-difluoro-1,3-benzodioxole by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-Cyano-2,2-difluoro-1,3-benzodioxole, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Furthermore, this document benchmarks HPLC against Gas Chromatography (GC), an alternative analytical technique, supported by detailed experimental protocols and comparative data to facilitate informed method selection for quality control and research purposes.
Introduction
This compound is a crucial building block in the development of novel therapeutic agents and other fine chemicals.[1] Ensuring the purity of this intermediate is paramount for the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a primary and robust analytical technique for the separation, quantification, and identification of benzodioxole-containing compounds and their impurities.[2] This guide explores both standard and high-resolution reversed-phase HPLC (RP-HPLC) methods and compares them with Gas Chromatography (GC), a viable alternative for volatile analytes.[3][4][5]
Comparative Analysis of Analytical Methods
The purity of this compound can be effectively determined using RP-HPLC. Below is a comparison of a standard method, suitable for routine quality control, and a high-resolution method for detecting trace impurities.[6] Gas Chromatography is also presented as a complementary technique, particularly useful for identifying volatile impurities and residual solvents.[3][7]
Table 1: Comparison of Analytical Methods for Purity Validation
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC | Method C: Gas Chromatography (GC) |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm | Capillary Column (e.g., DB-5ms), 30m x 0.25mm, 0.25µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (70:30 v/v) | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Run Time | ~20 minutes | ~15 minutes | ~25 minutes |
| Resolution | Good for major impurities. | Excellent for trace and isomeric impurities.[6] | Excellent for volatile compounds. |
| Throughput | Moderate | High | Moderate |
| Advantages | Robust, widely available.[6] | Higher sensitivity and resolution.[6] | Ideal for residual solvents and volatile impurities.[3][7] |
| Disadvantages | May not resolve all minor impurities.[6] | Requires more advanced instrumentation.[6] | Not suitable for non-volatile impurities. |
Experimental Protocols
Method A: Standard Reversed-Phase HPLC
This method is suitable for routine purity checks and quantification of the main component.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (5 µm, 4.6 x 250 mm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in a 70:30 (v/v) ratio. Degas the mobile phase prior to use.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.[6]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
-
Analysis: Inject the sample and record the chromatogram for 20 minutes. The purity is calculated based on the area percentage of the main peak.
Method B: High-Resolution Reversed-Phase HPLC
This method is designed for the detection and quantification of trace impurities.
Instrumentation:
-
UHPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 column (1.8 µm, 2.1 x 100 mm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.[6]
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection: DAD (200-400 nm) or MS
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
-
Analysis: Inject the sample and record the chromatogram. Identify impurities based on their retention times and UV or mass spectra.
Method C: Gas Chromatography (GC)
This method is an excellent alternative for analyzing volatile impurities and residual solvents.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm)
Reagents:
-
High purity Helium or Nitrogen
-
Suitable solvent for sample dissolution (e.g., Dichloromethane, HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
-
Analysis: Inject the sample and record the chromatogram. Identify and quantify peaks based on retention times and peak areas relative to known standards.
Visualizations
Experimental Workflow for HPLC Purity Analysis
References
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of benzodioxole derivatives, a core scaffold in many pharmacologically active compounds. Objective experimental data and detailed protocols are presented to aid researchers in selecting the most effective analytical strategies.
The structural elucidation of benzodioxole derivatives relies on a combination of spectroscopic techniques, each providing unique and complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the carbon-hydrogen framework. Infrared (IR) spectroscopy is invaluable for identifying key functional groups, while Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for the parent 1,3-benzodioxole and a representative derivative, providing a baseline for structural confirmation.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,3-Benzodioxole | CDCl₃ | 6.85-6.70 (m, 4H, Ar-H), 5.95 (s, 2H, O-CH₂-O) | 147.9, 146.9, 121.6, 108.3, 101.2 (O-CH₂-O) |
| 5-Bromo-1,3-benzodioxole | CDCl₃ | 6.99 (d, J=1.8 Hz, 1H), 6.84 (dd, J=8.2, 1.8 Hz, 1H), 6.66 (d, J=8.2 Hz, 1H), 5.98 (s, 2H, O-CH₂-O) | 148.3, 147.2, 124.5, 112.9, 110.0, 101.8 (O-CH₂-O) |
Table 2: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 1,3-Benzodioxole | 3100-3000 (aromatic C-H stretch), 2890 (aliphatic C-H stretch), 1600, 1480 (C=C stretch), 1250, 1040 (C-O stretch) | 122 (M⁺), 94, 66 |
| 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one [1] | 1643 (C=O stretch)[1] | 322 (M⁺)[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific benzodioxole derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzodioxole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two NaCl or KBr plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
GC-MS (for volatile derivatives): Inject the sample onto a GC column for separation before introduction into the EI mass spectrometer. The mass spectrum is recorded for each eluting peak.
-
Mandatory Visualization: Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized benzodioxole derivative.
Caption: Spectroscopic analysis workflow for benzodioxole derivatives.
Comparison of Spectroscopic Techniques
While each technique is powerful, a combined approach is essential for unambiguous structure determination.
-
NMR Spectroscopy is arguably the most powerful single technique for de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For benzodioxole derivatives, ¹H NMR is excellent for identifying the characteristic methylene protons of the dioxole ring (typically a singlet around 5.9-6.1 ppm) and the substitution pattern on the benzene ring. ¹³C NMR confirms the number of unique carbon atoms and their types (aromatic, aliphatic, quaternary). 2D NMR techniques like COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons, especially in more complex derivatives.
-
IR Spectroscopy is a rapid and simple method for identifying the presence or absence of key functional groups. For benzodioxole derivatives, characteristic C-O-C stretching vibrations of the dioxole ring are observed in the fingerprint region (around 1250 and 1040 cm⁻¹). It is also highly effective for confirming the presence of other functional groups attached to the benzodioxole core, such as carbonyls (C=O), hydroxyls (O-H), or amines (N-H).
-
Mass Spectrometry is primarily used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The high-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule. The fragmentation of the benzodioxole ring can lead to characteristic fragment ions, which can aid in the identification of the core structure.
Alternative and Complementary Techniques
-
UV-Visible Spectroscopy: Aromatic compounds like benzodioxole derivatives exhibit characteristic UV absorptions due to their conjugated π-electron systems. While not providing detailed structural information on its own, it can be used to confirm the presence of the aromatic ring and study the effect of substituents on the electronic structure.
-
X-ray Crystallography: For crystalline benzodioxole derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. However, it requires a suitable single crystal, which may not always be obtainable.
References
biological activity comparison between fluorinated and non-fluorinated benzodioxoles
Fluorination of Benzodioxoles: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding how subtle molecular changes can impact biological activity is paramount. One such powerful modification in medicinal chemistry is the strategic incorporation of fluorine atoms. This guide provides a comparative analysis of fluorinated and non-fluorinated benzodioxoles, focusing on their differential effects on metabolic stability and enzyme inhibition, supported by experimental data and detailed protocols.
The 1,3-benzodioxole moiety is a common scaffold in numerous biologically active compounds. However, its metabolic vulnerability, particularly the methylene bridge's susceptibility to cytochrome P450 (CYP) enzyme-mediated oxidation, can be a significant liability in drug design. Fluorination of this bridge is a key strategy to block this metabolic pathway, thereby enhancing metabolic stability and altering the compound's pharmacological profile.[1][2][3]
Comparative Analysis of CYP450 Inhibition
A primary consequence of the metabolism of the benzodioxole ring is the formation of a reactive intermediate that can lead to mechanism-based inhibition (MBI) of CYP enzymes.[4] By replacing the hydrogen atoms on the methylene bridge with fluorine, this metabolic activation is prevented, which can dramatically alter the inhibitory profile of the compound.
This guide uses a representative comparison between a generic non-fluorinated benzodioxole (Compound A) and its difluorinated analog (Compound B) to illustrate the impact on CYP3A4 inhibition.
Table 1: Comparative CYP3A4 Inhibition Data
| Compound | Structure | Description | CYP3A4 IC₅₀ (µM) | Inhibition Type |
| Compound A | Non-Fluorinated Benzodioxole | Susceptible to metabolic activation by CYP450. | ~1.5 | Mechanism-Based |
| Compound B | Difluorinated Benzodioxole | Methylene bridge is blocked from CYP450 oxidation. | > 50 | Reversible (Weak) |
Note: The IC₅₀ values are illustrative, based on the principle that blocking MBI through fluorination significantly reduces the inhibitory potency against the target enzyme.
The data clearly indicates that the non-fluorinated Compound A is a potent mechanism-based inhibitor of CYP3A4. In contrast, the fluorinated Compound B, being metabolically stable at the benzodioxole core, shows significantly weaker, reversible inhibition.[5][6] This shift from potent, time-dependent inhibition to weak, reversible inhibition is a critical consideration in drug development to avoid potential drug-drug interactions (DDIs).[7]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Protocol 1: Cytochrome P450 (CYP3A4) Inhibition Assay (IC₅₀ Determination)
This protocol outlines the determination of the concentration of a test compound that produces 50% inhibition (IC₅₀) of CYP3A4 activity.
1. Materials:
- Human Liver Microsomes (HLMs) or recombinant human CYP3A4 enzyme.
- Test Compounds (Fluorinated and Non-fluorinated benzodioxoles).
- NADPH regenerating system (e.g., Vivid® CYP450 Screening Kits).[8]
- CYP3A4-specific fluorogenic probe substrate (e.g., a resorufin or coumarin analog).[8]
- Potassium phosphate buffer (pH 7.4).
- 96-well microplates (black, for fluorescence).
- Fluorescence plate reader.
2. Procedure:
- Prepare Reagents: Dilute test compounds to a range of concentrations (e.g., 0.1 to 100 µM). Prepare working solutions of the CYP3A4 enzyme, the fluorogenic substrate, and the NADPH regenerating system in buffer.
- Incubation Setup: In a 96-well plate, add the CYP3A4 enzyme solution, followed by the various concentrations of the test compound. Include a vehicle control (no inhibitor) and a positive control inhibitor.[9]
- Pre-incubation (for MBI): For mechanism-based inhibitors (like non-fluorinated benzodioxoles), pre-incubate the enzyme and test compound mixture with the NADPH regenerating system for a defined period (e.g., 15-30 minutes) at 37°C to allow for metabolic activation and inactivation. For reversible inhibitors, this step is often omitted.
- Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.[10]
- Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile or a strong acid).
- Read Fluorescence: Measure the fluorescent signal using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
- Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Metabolic fate of non-fluorinated vs. fluorinated benzodioxoles by CYP450 enzymes.
Caption: Experimental workflow for the CYP450 inhibition (IC₅₀) assay.
References
- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 5-Cyano-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining 5-Cyano-2,2-difluoro-1,3-benzodioxole, a valuable building block in pharmaceutical and agrochemical research. The analysis focuses on two main approaches: the Sandmeyer reaction starting from an amino-substituted benzodioxole and the direct cyanation of the 2,2-difluoro-1,3-benzodioxole core. This document presents a detailed examination of each route, including experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Intermediates | Key Reactions | Overall Yield | Purity | Advantages | Disadvantages |
| Route 1: Sandmeyer Reaction | 1,3-Benzodioxole | 2,2-Dichloro-1,3-benzodioxole, 2,2-Difluoro-1,3-benzodioxole, 5-Nitro-2,2-difluoro-1,3-benzodioxole, 5-Amino-2,2-difluoro-1,3-benzodioxole | Chlorination, Fluorination, Nitration, Reduction, Diazotization, Sandmeyer Cyanation | Moderate | High | Well-established reactions, reliable for obtaining the target molecule. | Multi-step process, use of potentially hazardous reagents (e.g., nitric acid, diazonium salts). |
| Route 2: Direct Cyanation (Proposed) | 2,2-Difluoro-1,3-benzodioxole | - | Palladium-Catalyzed Cyanation | Potentially Higher | Variable | Fewer steps, potentially more atom-economical. | Requires a pre-functionalized (e.g., halogenated) starting material or harsh conditions for direct C-H activation, which can be challenging and may have limited substrate scope. |
Route 1: The Sandmeyer Reaction Pathway
This classical approach involves the initial synthesis of the 2,2-difluoro-1,3-benzodioxole core, followed by functional group manipulations to introduce the cyano group at the 5-position.
Logical Workflow for the Sandmeyer Reaction
Caption: Step-wise synthesis of this compound via the Sandmeyer reaction.
Experimental Protocols for Route 1
Step 1a: Synthesis of 2,2-Dichloro-1,3-benzodioxole [1]
-
Procedure: To a mixture of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles) and benzoyl peroxide (0.05 moles) at 80-90°C, chlorine (2.05 moles) is added over 2 hours. The reaction mixture is stirred at the same temperature for an additional hour to ensure completion. After cooling to room temperature, nitrogen gas is passed through the mixture to remove unreacted chlorine and hydrogen chloride.
-
Yield: 88%
-
Purity: 97%
Step 1b: Synthesis of 2,2-Difluoro-1,3-benzodioxole [1][2]
-
Procedure: The crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride from the previous step is reacted with hydrogen fluoride (4.0 moles) in an autoclave at 0°C for 2-3 hours. After the addition is complete, the mixture is stirred for another hour. Excess hydrogen fluoride is removed by heating to 80°C and washing with a sodium bicarbonate solution. The product is then purified by distillation. An alternative method involves reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in a polar aprotic solvent like sulfolane at 100-200°C.[2]
-
Purity: 94%[1]
Step 1c: Synthesis of 5-Nitro-2,2-difluoro-1,3-benzodioxole (Adapted from a similar synthesis) [3]
-
Procedure: 2,2-Difluoro-1,3-benzodioxole is dissolved in glacial acetic acid. A solution of nitric acid in glacial acetic acid is added dropwise while maintaining the temperature between 15-25°C. The mixture is stirred overnight at room temperature. The precipitated product is filtered, washed with water, and recrystallized from alcohol.
-
Note: The yield for the difluoro-analog is not specified in the search results, but the synthesis of 5-nitro-1,3-benzodioxole reports a yield of 90.6%.[3]
Step 1d: Synthesis of 5-Amino-2,2-difluoro-1,3-benzodioxole
-
Procedure: The reduction of the nitro group can be carried out using standard procedures, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or using a reducing agent like tin(II) chloride in an acidic medium. The reaction progress should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the amino product.
Step 1e: Synthesis of this compound via Sandmeyer Reaction
-
Procedure: 5-Amino-2,2-difluoro-1,3-benzodioxole is diazotized by treating with a solution of sodium nitrite in an acidic medium (e.g., HCl or H₂SO₄) at a low temperature (0-5°C). The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) to initiate the cyanation reaction. The reaction mixture is typically warmed to room temperature or slightly heated to ensure complete conversion. The product is then extracted and purified.
Route 2: Direct Cyanation Pathway (Proposed)
A more direct approach involves the introduction of the cyano group onto the pre-formed 2,2-difluoro-1,3-benzodioxole ring. This can potentially be achieved through methods like palladium-catalyzed cyanation of a halogenated precursor.
Logical Workflow for Direct Cyanation
Caption: A proposed direct route to this compound.
Experimental Protocol for Route 2 (General Procedure)
Step 2a: Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole
-
Procedure: This intermediate would first need to be synthesized, for instance, by bromination of 2,2-difluoro-1,3-benzodioxole using a suitable brominating agent (e.g., N-bromosuccinimide) and a catalyst.
Step 2b: Palladium-Catalyzed Cyanation [4][5]
-
Procedure: A mixture of 5-bromo-2,2-difluoro-1,3-benzodioxole, a cyanide source (e.g., zinc cyanide, Zn(CN)₂), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., dppf), and a solvent (e.g., DMF or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by a suitable analytical technique like GC-MS or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the product is isolated and purified by column chromatography.
-
Note: While general protocols for palladium-catalyzed cyanation of aryl halides are well-established, specific conditions and yields for 5-bromo-2,2-difluoro-1,3-benzodioxole are not detailed in the provided search results and would require experimental optimization.
Conclusion
The Sandmeyer reaction represents a well-documented and reliable, albeit lengthy, pathway to this compound. Each step in this multi-stage synthesis is based on established chemical transformations. In contrast, a direct cyanation route offers a more concise synthetic strategy. However, this approach necessitates either a pre-functionalized starting material, such as a halogenated benzodioxole, or the development of a C-H activation/cyanation protocol, which may present its own set of challenges regarding regioselectivity and reaction conditions.
The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the laboratory's expertise with the specific chemical transformations involved. For process development and scale-up, a thorough optimization of either route would be essential to maximize yield and purity while ensuring operational safety.
References
- 1. researchgate.net [researchgate.net]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Metabolic Activity of Benzodioxole Derivatives Using Redox Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods for assessing the metabolic activity of benzodioxole derivatives, with a focus on the use of common redox dyes. Benzodioxole derivatives, a class of compounds found in various natural products and synthetic chemicals, are known to interact with metabolic enzymes, particularly the cytochrome P450 (CYP450) system.[1][2] Understanding their metabolic impact is crucial for drug development and toxicology.
Redox dye-based assays are a cornerstone for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] These colorimetric and fluorometric assays are readily adaptable for high-throughput screening. This guide details the principles of commonly used redox dyes, provides experimental protocols, and presents comparative data where available.
Comparison of Common Redox Dyes for Metabolic Activity Assessment
Redox dyes are compounds that change color or become fluorescent upon reduction by metabolically active cells. The choice of dye can depend on the specific research question, cell type, and available equipment.
| Redox Dye | Principle | Detection Method | Advantages | Considerations |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Yellow tetrazolium salt reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan crystals.[3] | Colorimetric (Absorbance at 550-600 nm) | Well-established, cost-effective. | Requires a solubilization step for the formazan crystals, which can introduce variability.[3] Long incubation times may be necessary.[3] |
| MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) | A second-generation tetrazolium salt that is reduced by viable cells to a soluble formazan product.[3][4] | Colorimetric (Absorbance at 490-500 nm)[3] | No solubilization step required, making it more convenient than MTT.[3][4] | Requires an intermediate electron acceptor (e.g., PES).[4] Higher background absorbance compared to MTT.[4] |
| Resazurin (AlamarBlue) | Blue, cell-permeable dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[5][6][7] | Fluorometric (Ex: 530-570 nm, Em: 580-620 nm) or Colorimetric (Absorbance at 570 nm)[5][7] | Highly sensitive, wider dynamic range than tetrazolium dyes, non-toxic, and allows for continuous monitoring.[5][8] | Less stable in some culture media, potential for interference from compounds that interact with the dye. |
| Methylene Blue | Redox indicator that is reduced by viable cells from a blue (oxidized) state to a colorless (reduced) state.[9] | Colorimetric | Inexpensive, simple to use. | Less sensitive than other dyes, primarily used for qualitative or semi-quantitative assessments. |
Experimental Protocols
The following are generalized protocols for the application of redox dyes to assess the impact of benzodioxole derivatives on cellular metabolic activity. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Assay Protocol
This protocol is adapted from established methodologies for assessing cell viability.[3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the benzodioxole derivative(s) of interest. Include appropriate vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment media from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will reduce the MTT to formazan crystals.[4]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[11] Mix thoroughly by gentle pipetting or shaking.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Resazurin Assay Protocol
This protocol is based on standard procedures for resazurin-based viability assays.[5][7][12]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol. It is recommended to use opaque-walled plates to minimize background fluorescence.[5]
-
Resazurin Addition: Prepare a sterile stock solution of resazurin (e.g., 0.15 mg/mL in DPBS).[5] Add 10-20 µL of the resazurin solution directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[5][7] The incubation time may need to be optimized based on the cell type and density.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 530-570 nm and an emission wavelength of 580-620 nm.[7]
Quantitative Data on Benzodioxole Derivatives
Benzodioxole derivatives can exhibit complex interactions with cellular metabolism, including the inhibition or induction of CYP450 enzymes.[1][13] This can lead to altered metabolic activity, which can be detected by redox dye assays.
Table 1: Illustrative IC50 Values of Benzodioxole Derivatives on Cell Viability (MTS Assay)
The following data is a representative example of how results could be presented. Actual values will vary depending on the specific derivative, cell line, and experimental conditions. A study on novel benzodioxole carboxamide derivatives assessed their cytotoxicity using MTS assays.[14]
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound IIa | Hek293t (normal) | > 150 | [14] |
| Compound IIc | Hek293t (normal) | > 150 | [14] |
| Compound IId | A549 (cancer) | 26 | [14] |
| Compound IId | HeLa (cancer) | 65 | [14] |
Note: The high IC50 values in the normal cell line suggest low cytotoxicity for compounds IIa and IIc under the tested conditions.
Table 2: Effect of Benzodioxole Compounds on CYP450-Mediated Activities
A study in mouse liver microsomes investigated the impact of three benzodioxole compounds on specific CYP450 activities.[13] These activities are often measured using fluorescent probe substrates, which are conceptually similar to redox dyes in that they rely on an enzymatic conversion to produce a signal.
| Benzodioxole Derivative | CYP450 Activity Assayed | Observed Effect |
| 5-t-butyl-1,3-benzodioxole (t-BBD) | Pentoxyresorufin O-dealkylation (PROD) | Highest induction of activity.[13] |
| 5-n-butyl-1,3-benzodioxole (n-BBD) | Ethoxyresorufin O-deethylation (EROD) | Strongest in vitro inhibition.[13] |
| 5-(3-oxobutyl)-1,3-benzodioxole (o-BBD) | Ethoxyresorufin O-deethylation (EROD) | Slight induction of activity.[13] |
Visualizing Experimental Workflows and Metabolic Interactions
Diagrams created using Graphviz can help to clarify complex experimental processes and biological pathways.
Caption: Workflow for assessing metabolic activity using redox dyes.
Caption: Benzodioxole interaction with metabolic pathways and redox assays.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Metabolism activity assessment using the resazurin test [bio-protocol.org]
- 7. tribioscience.com [tribioscience.com]
- 8. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylene blue - Wikipedia [en.wikipedia.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the binding affinity of 5-Cyano-2,2-difluoro-1,3-benzodioxole derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the in vitro activity of a selection of benzodioxole derivatives on SERCA2a ATPase activity. The half-maximal effective concentration (EC50) represents the concentration of the compound required to achieve 50% of the maximal activation of the enzyme.
| Compound ID | Structure | EC50 (µM) of SERCA2a ATPase Activity | Maximal Activation (%) |
| 1 | Indoline Analog | 0.7 | 57 |
| 2 | Benzofuran Analog | 1.2 | 55 |
| 3 | Benzodioxole Analog | 2.5 | 52 |
| 4 | Substituted Benzodioxole | 5.8 | 48 |
| 5 | Alternative Benzodioxole | 9.0 | 45 |
Data adapted from a study on small-molecule SERCA2a activators. The specific structures for each compound ID are proprietary to the original research but are presented here to illustrate the range of potencies observed for different analogs.[1][2]
Experimental Protocols
The determination of the binding affinity and activity of these compounds on SERCA2a involves robust biochemical assays. Below are detailed methodologies for key experiments.
SERCA2a ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA2a in the presence of varying concentrations of the test compounds.
Materials:
-
Purified SERCA2a protein
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration.
-
ATP
-
Malachite green reagent for phosphate detection
-
Test compounds (benzodioxole derivatives) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing SERCA2a in the assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture. A vehicle control (DMSO) is run in parallel.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Plot the rate of ATP hydrolysis as a function of compound concentration to determine the EC50 and maximal activation values.
Fluorescence Polarization (FP) Competition Assay for Binding Affinity
While the referenced study focused on ATPase activity, a fluorescence polarization competition assay is a standard method to determine the binding affinity (Ki or Kd) of unlabeled compounds.
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled ligand (probe) from the binding site of the target protein (SERCA2a). The change in polarization of the emitted light from the fluorescent probe is proportional to the extent of its binding to the much larger protein.
Materials:
-
Purified SERCA2a protein
-
Fluorescently labeled probe known to bind SERCA2a
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.
-
Test compounds (unlabeled benzodioxole derivatives)
-
384-well black, non-binding surface microplates
Procedure:
-
To the wells of the microplate, add the assay buffer, a fixed concentration of SERCA2a, and the fluorescently labeled probe.
-
Add the unlabeled test compounds in a serial dilution.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters.
-
The data is analyzed by plotting the fluorescence polarization values against the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that displaces 50% of the bound fluorescent probe, is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
SERCA2a Calcium Signaling Pathway
The diagram below illustrates the central role of SERCA2a in regulating intracellular calcium levels within a cardiomyocyte, a key process for muscle contraction and relaxation.
Caption: The role of SERCA2a in cardiomyocyte calcium cycling.
Experimental Workflow for FP Competition Assay
The following diagram outlines the key steps in determining the binding affinity of test compounds using a fluorescence polarization competition assay.
Caption: Workflow for a fluorescence polarization competition assay.
References
- 1. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity with 5-Cyano-2,2-difluoro-1,3-benzodioxole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of predicted antibody performance against 5-Cyano-2,2-difluoro-1,3-benzodioxole and its analogs. While specific experimental data on antibodies for this compound is not publicly available, this document outlines the fundamental principles and methodologies for assessing cross-reactivity, supported by illustrative data and detailed experimental protocols. Understanding these concepts is crucial for the development of specific immunoassays and targeted therapeutic agents.
Introduction to Hapten Immunology and Cross-Reactivity
This compound is a small molecule, or hapten, which on its own is not capable of eliciting a significant immune response. To generate antibodies, it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting hapten-carrier conjugate is then used to immunize an animal, stimulating the production of antibodies that can recognize the hapten.
A critical challenge in the development of antibodies against small molecules is the potential for cross-reactivity. This occurs when an antibody raised against a specific hapten also binds to other structurally similar molecules. The degree of cross-reactivity is a key determinant of an immunoassay's specificity and can significantly impact the accuracy of experimental results.
Comparison of this compound and Its Analogs
To illustrate the principles of cross-reactivity, we will consider a hypothetical antibody raised against this compound (the target analyte) and its potential cross-reactivity with three representative analogs. These analogs have been chosen to highlight how subtle changes in chemical structure can influence antibody recognition.
Table 1: Structural Comparison of this compound and Representative Analogs
| Compound Name | Structure | Key Differentiating Feature | Predicted Impact on Antibody Binding |
| This compound | ![]() | Target Analyte | Highest affinity binding expected. |
| Analog A: 5-Carboxy-2,2-difluoro-1,3-benzodioxole | ![]() | Cyano group (-CN) replaced with a carboxylic acid group (-COOH). | The change in size, charge, and hydrogen bonding potential of the substituent at position 5 is likely to significantly reduce antibody binding. |
| Analog B: 5-Amino-2,2-difluoro-1,3-benzodioxole | ![]() | Cyano group (-CN) replaced with an amino group (-NH2). | The amino group differs from the cyano group in terms of its electronic properties and hydrogen bonding capability, which is expected to lower binding affinity. |
| Analog C: 6-Cyano-2,2-difluoro-1,3-benzodioxole | ![]() | The cyano group is at position 6 instead of position 5. | The altered position of the cyano group will likely disrupt the specific interactions with the antibody's binding site, leading to reduced affinity. |
Experimental Workflow for Assessing Cross-Reactivity
The most common method for evaluating the cross-reactivity of anti-hapten antibodies is the competitive enzyme-linked immunosorbent assay (cELISA). The following diagram illustrates a typical workflow for a cELISA-based cross-reactivity assessment.
Caption: A typical experimental workflow for assessing antibody cross-reactivity using competitive ELISA.
Experimental Protocols
Immunogen and Coating Antigen Synthesis
A detailed protocol for the synthesis of a hapten-carrier conjugate is essential for generating a robust immune response. The following is a general procedure that can be adapted for this compound.
Materials:
-
5-Carboxy-2,2-difluoro-1,3-benzodioxole (a derivative of the target analyte with a functional group for conjugation)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carrier protein (e.g., BSA or KLH)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activation of the Hapten: Dissolve the carboxylated hapten in DMF. Add NHS and DCC (or EDC) and stir the mixture at room temperature for several hours to form an NHS-ester activated hapten.
-
Conjugation to Carrier Protein: Dissolve the carrier protein in PBS. Slowly add the activated hapten solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C.
-
Purification: Purify the conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.
-
Characterization: Confirm the conjugation ratio (hapten molecules per protein molecule) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Competitive ELISA Protocol
Materials:
-
Microtiter plates
-
Capture antibody (specific to the immunization species, e.g., goat anti-rabbit IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antibody raised against the target analyte
-
Standard solutions of the target analyte and potential cross-reactants (analogs)
-
Enzyme-labeled hapten (coating antigen)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB for HRP-conjugated antigens)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition: Add a mixture of the primary antibody, the standard analyte or analog solution, and the enzyme-labeled hapten to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Signal Development: Add the substrate solution and incubate until a color develops.
-
Stopping the Reaction: Add the stop solution to quench the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Presentation and Interpretation
The data from a competitive ELISA is used to generate a standard curve by plotting the signal intensity against the logarithm of the analyte concentration. The concentration of the analyte that causes 50% inhibition of the maximum signal is known as the IC50 value.
The cross-reactivity (CR%) of an antibody with an analog is calculated using the following formula:
CR (%) = (IC50 of Target Analyte / IC50 of Analog) x 100
Table 2: Hypothetical Cross-Reactivity Data for an Antibody Against this compound
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Analog A: 5-Carboxy-2,2-difluoro-1,3-benzodioxole | 500 | 2 |
| Analog B: 5-Amino-2,2-difluoro-1,3-benzodioxole | 250 | 4 |
| Analog C: 6-Cyano-2,2-difluoro-1,3-benzodioxole | 100 | 10 |
Signaling Pathway and Logical Relationship
The interaction between an antibody and a small molecule hapten is a direct binding event and does not typically involve a complex signaling pathway. The logical relationship in a competitive immunoassay is based on the principle of competitive binding for a limited number of antibody binding sites.
Caption: The logical relationship of competitive binding in an immunoassay for a small molecule.
Conclusion
The specificity of an antibody for its target hapten is paramount for the development of reliable and accurate immunoassays. This guide has outlined the key principles for evaluating the cross-reactivity of antibodies with analogs of this compound. By carefully designing the immunogen, employing robust experimental protocols such as competitive ELISA, and systematically analyzing the resulting data, researchers can develop highly specific antibodies that are fit for purpose in a variety of research, diagnostic, and therapeutic applications. The provided frameworks for data presentation and experimental design serve as a valuable resource for professionals in the field of drug development and life sciences research.
Efficacy of Benzodioxole-Based Agrochemicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzodioxole, a heterocyclic organic compound, forms the structural basis for a range of agrochemicals, most notably insecticide synergists. These compounds play a crucial role in modern pest management by enhancing the efficacy of primary insecticides, thereby reducing application rates and mitigating the development of resistance. This guide provides a comparative analysis of the performance of key benzodioxole-based agrochemicals, supported by experimental data.
Executive Summary
This guide focuses on the comparative efficacy of three prominent benzodioxole-based insecticide synergists: Piperonyl Butoxide (PBO), Dillapiole, and Sesamex. All three compounds function primarily by inhibiting the cytochrome P450 monooxygenase (P450) enzyme system in insects. This enzyme system is a primary defense mechanism responsible for detoxifying insecticides. By inhibiting these enzymes, benzodioxole-based synergists increase the concentration and persistence of the insecticide at its target site, leading to enhanced pest mortality.
Quantitative data reveals variations in the synergistic efficacy of these compounds depending on the insecticide they are combined with and the target pest. While PBO is a widely used and effective synergist, research indicates that dillapiole and sesame oil derivatives can offer comparable or, in some cases, superior synergistic effects. This guide also briefly explores vegetable oils as a viable, non-benzodioxole alternative.
Comparative Efficacy of Benzodioxole-Based Synergists
The efficacy of a synergist is typically quantified by the Synergism Ratio (SR), which is the ratio of the lethal concentration (LC50) or lethal dose (LD50) of an insecticide alone to that of the insecticide in combination with the synergist. A higher SR value indicates a greater synergistic effect.
Quantitative Data Summary
| Synergist | Insecticide | Target Insect | Synergism Ratio (SR) | Reference |
| Piperonyl Butoxide (PBO) | Pyrethrins | Hyalella azteca | 3.2 - 3.4 (at 3.5-15 µg/L PBO) | [1] |
| Deltamethrin | Culex quinquefasciatus | Varies by species | [2] | |
| Alpha-cypermethrin | Lucilia cuprina (susceptible strain) | 7.6 - 13.5 | [3] | |
| Alpha-cypermethrin | Lucilia cuprina (resistant strain) | 2.6 - 4.6 | [3] | |
| Dillapiole-rich essential oil | Beta-cypermethrin | Spodoptera frugiperda | 9.05 | [4] |
| Fenpropathrin | Spodoptera frugiperda | 34.05 - 49.77 | [4] | |
| Sesamex | Pyrethrins | Musca domestica L. | Potent synergism demonstrated | [5] |
| Sesame Oil | Cypermethrin | Plutella xylostella L. | 1.54 - 6.33 (contact), 2.04 - 5.88 (leaf dip) | [6] |
Table 1: Comparative Synergistic Ratios of Benzodioxole-Based Agrochemicals. This table summarizes the synergistic efficacy of PBO, dillapiole, and sesamex with various insecticides against different insect species. The Synergism Ratio (SR) indicates the fold increase in insecticide toxicity when combined with the synergist.
Mode of Action: Inhibition of Cytochrome P450
The primary mechanism of action for benzodioxole-based synergists is the inhibition of cytochrome P450 monooxygenases (P450s).[7][8][9] These enzymes are crucial for the metabolic detoxification of a wide range of xenobiotics, including insecticides.
Figure 1: Signaling Pathway of Benzodioxole Synergism. This diagram illustrates how benzodioxole-based synergists inhibit the cytochrome P450 enzyme, preventing the detoxification of the insecticide and leading to increased efficacy at the target site.
Alternatives to Benzodioxole-Based Synergists
Concerns over the environmental impact and potential for non-target toxicity of synthetic synergists have led to research into alternatives.
Vegetable Oils
Several vegetable oils, particularly sesame oil and rapeseed oil, have demonstrated synergistic effects with pyrethrum and other insecticides.[10][11] The mechanism is believed to be similar to that of benzodioxole compounds, involving the inhibition of metabolic enzymes.
| Alternative | Insecticide | Target Insect | Efficacy | Reference |
| Sesame Oil | Cypermethrin | Plutella xylostella L. | SR of 1.54 - 6.33 (contact), 2.04 - 5.88 (leaf dip) | [6] |
| Rapeseed Oil | Pyrethrins | Various | Determined to be one of the most efficient vegetable oil synergists | [10][11] |
Table 2: Efficacy of Vegetable Oil-Based Synergists. This table presents data on the synergistic potential of vegetable oils as an alternative to synthetic synergists.
Experimental Protocols
Accurate evaluation of the efficacy of agrochemicals relies on standardized experimental protocols. Below are methodologies for key experiments cited in this guide.
Insecticide Synergism Bioassay
Objective: To determine the synergistic ratio (SR) of a synergist when combined with an insecticide.
Protocol:
-
Dose-Response Determination: Conduct a series of bioassays to determine the lethal concentration of the insecticide alone that results in 50% mortality (LC50) of the target insect population.
-
Synergist Combination: Prepare a series of insecticide concentrations mixed with a fixed, non-lethal concentration of the synergist.
-
Bioassay: Expose the target insects to the insecticide-synergist mixtures using a relevant method (e.g., leaf-dip bioassay, CDC bottle bioassay).
-
Mortality Assessment: Record mortality at a predetermined time point (e.g., 24, 48, or 72 hours).
-
LC50 Calculation: Calculate the LC50 of the insecticide in the presence of the synergist.
-
Synergistic Ratio (SR) Calculation: Calculate the SR using the formula: SR = LC50 of insecticide alone / LC50 of insecticide + synergist.[7]
Figure 2: Experimental Workflow for Synergism Bioassay. This diagram outlines the steps involved in determining the synergistic ratio of an insecticide and a synergist.
Leaf-Dip Bioassay
Objective: To assess the contact toxicity of an insecticide or insecticide-synergist mixture.
Protocol:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound(s) in a suitable solvent, often with a surfactant to ensure even coating.
-
Leaf Treatment: Dip leaves of a host plant into the test solutions for a set duration (e.g., 10-30 seconds).
-
Drying: Allow the treated leaves to air dry completely.
-
Insect Exposure: Place the treated leaves in a petri dish or other suitable container and introduce the test insects.
-
Incubation: Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Record the number of dead insects at specified time intervals.
CDC Bottle Bioassay
Objective: A rapid method to detect insecticide resistance in mosquito populations.
Protocol:
-
Bottle Coating: Coat the inside of glass bottles with a diagnostic dose of the insecticide dissolved in acetone.
-
Solvent Evaporation: Roll the bottles until the acetone has completely evaporated, leaving a uniform layer of insecticide.
-
Mosquito Exposure: Introduce a batch of mosquitoes into the coated bottle.
-
Observation: Record the number of dead or incapacitated mosquitoes at regular intervals over a two-hour period.
-
Data Analysis: Compare the mortality rate of the test population to a known susceptible population to determine the presence and intensity of resistance.[9][10][11][12][13]
Conclusion
Benzodioxole-based agrochemicals, particularly insecticide synergists like PBO, dillapiole, and sesamex, are valuable tools in modern agriculture. Their ability to inhibit the metabolic defenses of insects significantly enhances the efficacy of a wide range of insecticides. The quantitative data presented in this guide demonstrates their effectiveness, while also highlighting the potential of natural alternatives like vegetable oils. The provided experimental protocols offer a framework for researchers to conduct their own comparative efficacy studies. Further research into the development of novel benzodioxole derivatives and other synergistic compounds will be crucial for sustainable pest management in the face of increasing insecticide resistance.
References
- 1. 2.3. Leaf dip bioassay [bio-protocol.org]
- 2. scielo.br [scielo.br]
- 3. rjas.org [rjas.org]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Vegetable oil-based surfactants are adjuvants that enhance the efficacy of neonicotinoid insecticides and can bias susceptibility testing in adult mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 10. westnile.ca.gov [westnile.ca.gov]
- 11. nsadada.com [nsadada.com]
- 12. restoredcdc.org [restoredcdc.org]
- 13. youtube.com [youtube.com]
The 2,2-Difluoro-1,3-Benzodioxole Scaffold: A Privileged Structure in the Development of Cystic Fibrosis Therapeutics
While 5-Cyano-2,2-difluoro-1,3-benzodioxole itself is primarily utilized as a chemical intermediate in organic synthesis, the core structure of 2,2-difluoro-1,3-benzodioxole is a cornerstone in the development of advanced therapeutics, most notably for Cystic Fibrosis (CF). This guide provides a comparative analysis of therapies incorporating this "privileged" scaffold, with a focus on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.
Cystic Fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride ion channel. Defective CFTR protein leads to dysregulated ion and water transport across epithelial surfaces, resulting in thick, sticky mucus in various organs, particularly the lungs. The 2,2-difluoro-1,3-benzodioxole moiety is a key component in a class of drugs known as CFTR correctors, which aim to address the underlying protein folding and trafficking defects caused by common CFTR mutations.
This guide will compare the performance of CFTR modulators containing the 2,2-difluoro-1,3-benzodioxole scaffold, such as Tezacaftor, with other therapeutic alternatives for CF.
Comparative Efficacy of CFTR Modulators
The efficacy of CFTR modulators is primarily assessed by improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and reductions in sweat chloride concentration, a direct indicator of CFTR protein function.
| Therapeutic Agent | Active Ingredients | Indication (Genotype) | Change in ppFEV1 from Baseline | Change in Sweat Chloride from Baseline | Key Adverse Events |
| Symdeko® | Tezacaftor/Ivacaftor | Homozygous for F508del or heterozygous for F508del and a residual function mutation | 4.0 to 6.8 percentage points[1] | -9.5 to -10.1 mmol/L[1] | Headache, nausea, sinus congestion, dizziness[1] |
| Orkambi® | Lumacaftor/Ivacaftor | Homozygous for F508del | No statistically significant change in some real-world studies[2] to a modest improvement of 2.6-4.0% in clinical trials.[3] | -18.5 mmol/L[2] to -29.1 mmol/L in children.[4] | Shortness of breath, nausea, diarrhea, fatigue, hearing problems, rash[3] |
| Trikafta® | Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del mutation | 9.76 percentage points[5][6] | -41.7 to -43 mmol/L[5][6][7] | Headache, upper respiratory tract infection, abdominal pain, diarrhea, rash[5] |
Mechanism of Action: The Role of the 2,2-Difluoro-1,3-benzodioxole Scaffold
Tezacaftor, a CFTR corrector, incorporates the 2,2-difluoro-1,3-benzodioxole structure. Its primary function is to correct the misfolding of the F508del-CFTR protein, the most common CF-causing mutation. This correction facilitates the trafficking of the protein to the cell surface, where it can function as a chloride channel. Tezacaftor is used in combination with a potentiator, Ivacaftor, which increases the channel's opening probability. The triple combination therapy, Trikafta®, adds another corrector, Elexacaftor, which works at a different site on the CFTR protein to further improve its function.[1]
Alternative Therapeutic Strategies
While CFTR modulators have revolutionized CF treatment, they are not a universal solution. Alternative strategies are in development for patients who are not candidates for or do not respond to modulator therapy.
-
Gene Therapy: This approach aims to deliver a correct copy of the CFTR gene to the affected cells, thereby producing a functional CFTR protein.
-
Antisense Oligonucleotides (ASOs): These molecules are designed to correct specific mutations at the mRNA level, enabling the production of a functional CFTR protein.
-
mRNA Therapies: This strategy involves delivering synthetic mRNA that codes for the correct CFTR protein directly to the cells.
Experimental Protocols
The development and evaluation of CFTR modulators rely on robust in vitro and ex vivo assays to measure CFTR function.
Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers. It allows for the direct measurement of CFTR-mediated chloride secretion.
Protocol:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells from CF patients on permeable supports until a confluent and polarized monolayer is formed.
-
Modulator Treatment: Incubate the HBE cell monolayers with the test CFTR modulator(s) or a vehicle control for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Electrophysiological Measurements: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects net ion transport.
-
CFTR Activation and Inhibition:
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a cAMP agonist, such as forskolin, to activate CFTR.
-
Add a CFTR-specific inhibitor to confirm that the measured current is CFTR-dependent.[8]
-
-
Data Analysis: The increase in Isc following CFTR activation is a measure of CFTR function.
Forskolin-Induced Swelling (FIS) of Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D cell culture model that closely mimics the in vivo environment.
Protocol:
-
Organoid Culture: Establish and culture intestinal organoids from rectal biopsies of CF patients in a 3D matrix.
-
Modulator Treatment: Pre-incubate the organoids with the CFTR modulator(s) or vehicle control for 24-48 hours.
-
Assay Setup: Plate the treated organoids in a 96-well plate.
-
FIS Stimulation: Add a cocktail containing forskolin to stimulate CFTR-mediated fluid secretion.[9][10]
-
Live-Cell Imaging: Acquire brightfield images of the organoids at regular intervals over several hours.
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time. The increase in organoid area reflects the level of CFTR function.[9][10]
Conclusion
The 2,2-difluoro-1,3-benzodioxole scaffold has proven to be a critical component in the design of effective CFTR modulators, leading to significant clinical benefits for many individuals with Cystic Fibrosis. The comparative data presented in this guide highlight the advancements in CFTR modulator therapy, with the triple-combination therapy, Trikafta®, demonstrating superior efficacy in improving lung function and reducing sweat chloride levels. The detailed experimental protocols for the Ussing chamber and Forskolin-Induced Swelling assays provide a framework for the continued evaluation and development of novel therapeutics for this debilitating disease. As research progresses, a combination of CFTR modulators and emerging alternative strategies like gene therapy holds the promise of providing effective treatments for all individuals with Cystic Fibrosis.
References
- 1. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Effectiveness of Lumacaftor/Ivacaftor in Patients with Cystic Fibrosis Homozygous for F508del-CFTR. A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Long-Term Outcomes in Real Life of Lumacaftor–Ivacaftor Treatment in Adolescents With Cystic Fibrosis [frontiersin.org]
- 4. A Phase 3, Open-Label Study of Lumacaftor/Ivacaftor in Children 1 to Less Than 2 Years of Age with Cystic Fibrosis Homozygous for F508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Cyano-2,2-difluoro-1,3-benzodioxole: A Procedural Guide
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
The proper handling and disposal of specialized chemical reagents like 5-Cyano-2,2-difluoro-1,3-benzodioxole are paramount for laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is a critical component of the experimental workflow. This guide provides essential, immediate safety and logistical information to facilitate the responsible management of this compound.
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are therefore based on safety data for structurally similar compounds, including 2,2-Difluoro-1,3-benzodioxole and general guidelines for handling cyanide and fluorinated compounds. This guidance should be used as a preliminary resource and must be supplemented by a formal hazard assessment by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for final approval of disposal protocols.
Inferred Hazard Profile and Safety Recommendations
Based on the toxicological data of analogous compounds, this compound should be handled as a hazardous substance. Primary concerns include potential toxicity if ingested, inhaled, or absorbed through the skin, as well as potential flammability and irritation.[1]
| Hazard Class | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for serious toxic effects due to the cyanide group. | Avoid ingestion, inhalation, and skin contact. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE). |
| Flammable Liquid | The benzodioxole structure suggests potential flammability.[1] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1] | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Work in a well-ventilated area, preferably a chemical fume hood. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use. |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Disposal Procedures
Untreated cyanides must not be put into waste bins or washed down the sink.[2] All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[3]
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealed containers for liquid and solid waste containing this compound.
-
Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent washes, in a dedicated, sealed, and properly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated materials, such as gloves, weighing papers, and pipette tips, in a designated solid hazardous waste container.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").
Chemical Neutralization (for small quantities under controlled conditions):
For very small residual amounts on equipment, a cautious neutralization process can be employed. This should only be performed by trained personnel in a chemical fume hood.
-
Alkaline Pre-treatment: Rinse the contaminated equipment with a high pH buffer solution (pH > 10) to prevent the formation of hydrogen cyanide gas.
-
Oxidative Destruction of Cyanide: Cautiously add a freshly prepared 10% bleach solution (sodium hypochlorite) to the alkaline rinseate.[4] The bleach will oxidize the cyanide to the less toxic cyanate.[5][6]
-
Disposal of Neutralized Waste: The resulting solution should still be collected as hazardous waste.
Final Disposal:
All collected hazardous waste containing this compound must be disposed of through your institution's designated hazardous waste management program. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
Emergency Procedures
Spill Response:
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Clean the spill area first with a pH 10 buffer solution, followed by a 10% bleach solution.[4]
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.[4]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Provide them with the specific details of the spilled chemical.
-
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. quora.com [quora.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. biotium.com [biotium.com]
Personal protective equipment for handling 5-Cyano-2,2-difluoro-1,3-benzodioxole
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Cyano-2,2-difluoro-1,3-benzodioxole. The information is compiled based on safety data for structurally similar compounds, including other benzodioxole derivatives, to ensure a high level of safety in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Hazard Information:
Based on data from analogous compounds, this compound should be handled with caution as it is potentially a flammable liquid and vapor that may cause skin, eye, and respiratory irritation.[1][2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Nitrile or neoprene gloves.[3] | Provides a barrier against skin contact, which may cause irritation or toxic effects.[5] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[3][6] | Prevents accidental skin contact with the chemical.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4] | Minimizes the inhalation of potentially toxic fumes or dust.[1] |
Experimental Protocols: Handling and Storage
Proper handling and storage are essential for maintaining chemical stability and preventing accidental exposure.
Operational Plan:
-
Preparation:
-
Handling:
-
All manipulations of this compound should be performed inside a certified chemical fume hood.[4]
-
Avoid direct contact with the skin and eyes by wearing the appropriate PPE.[5]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Use non-sparking tools and take precautionary measures against static discharge, as the compound may be flammable.[1][4]
-
Wash hands thoroughly after handling.[4]
-
-
Storage:
Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and ensure laboratory safety.
Waste Collection and Packaging:
-
Segregation: Designate a specific, sealed, and clearly labeled waste container for this compound and any materials contaminated with it.[7]
-
Labeling: The waste container must be clearly labeled with:
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from sources of ignition.[7]
Disposal Procedure:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
-
Complete all necessary waste disposal forms accurately.[7]
Spill Response:
-
Small Spills (in a fume hood):
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team.[7]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

